Tilifodiolide
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJKEKFEUNDHY-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155278 | |
| Record name | Tilifodiolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126724-95-6 | |
| Record name | Tilifodiolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilifodiolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tilifodiolide: An In-depth Technical Guide on the In Vivo Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the current publicly available scientific literature on the in vivo mechanism of action of Tilifodiolide. It is intended for an audience with a technical background in pharmacology and drug development. The information presented herein is for research and informational purposes only. A significant portion of the detailed in vivo molecular mechanism and pharmacokinetic data for this compound is not yet available in published literature.
Executive Summary
This compound, a diterpenoid isolated from Salvia tiliifolia, has demonstrated notable anti-inflammatory and antinociceptive properties in preclinical in vivo models.[1] Current research indicates that its mechanism of action involves the modulation of inflammatory mediators and interaction with the opioidergic system. In vitro studies have shown that this compound can inhibit the production of key pro-inflammatory cytokines, suggesting a potential interaction with intracellular signaling pathways such as the NF-κB pathway. However, direct in vivo evidence elucidating the specific molecular targets and signaling cascades, particularly the NF-κB pathway, is currently lacking in the scientific literature. Furthermore, there is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or clinical trials of this compound. This guide provides a comprehensive overview of the existing data, including quantitative results from preclinical studies and detailed experimental protocols.
In Vivo Pharmacodynamics
This compound has been evaluated in several animal models to determine its anti-inflammatory and antinociceptive effects.
Anti-inflammatory Activity
In a widely used model of acute inflammation, this compound exhibited significant anti-inflammatory effects.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Treatment | Dose | Effect | Reference Compound |
| Carrageenan-induced paw edema in mice | This compound | 200 mg/kg | Similar activity to Indomethacin | 10 mg/kg Indomethacin |
Antinociceptive Activity
This compound has shown efficacy in models of both inflammatory and non-inflammatory pain.
Table 2: In Vivo Antinociceptive Activity of this compound
| Animal Model | Treatment | ED₅₀ | Comparator | Comparator ED₅₀ |
| Formalin test (Phase 1 - neurogenic pain) in mice | This compound | 48.2 mg/kg | - | - |
| Formalin test (Phase 2 - inflammatory pain) in mice | This compound | 28.9 mg/kg | - | - |
| Acetic acid-induced writhing test in mice | This compound | 32.3 mg/kg | Naproxen | 36.2 mg/kg |
Proposed Mechanism of Action
The precise in vivo mechanism of action of this compound is not fully elucidated. However, based on in vitro and in vivo data, a multi-faceted mechanism is proposed.
Inhibition of Pro-inflammatory Cytokines
In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages have demonstrated that this compound inhibits the production of key pro-inflammatory cytokines. This is a strong indication that this compound may exert its anti-inflammatory effects by modulating the signaling pathways that lead to the transcription of these cytokines, such as the NF-κB pathway.
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Cytokine Inhibited | IC₅₀ |
| Murine Macrophages | LPS | TNF-α | 5.66 µM |
| Murine Macrophages | LPS | IL-6 | 1.21 µM |
-
Hypothesized Signaling Pathway Inhibition
The inhibition of TNF-α and IL-6 production strongly suggests that this compound may interfere with the activation of the NF-κB signaling pathway. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6. It is plausible that this compound acts on one or more components of this pathway. However, it is crucial to note that this is a hypothesis based on in vitro data, and direct in vivo evidence of NF-κB inhibition by this compound is not yet available.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Interaction with the Opioidergic System
The antinociceptive effects of this compound appear to be mediated, at least in part, through the opioidergic system. In the acetic acid-induced writhing test, the co-administration of naloxone, a non-selective opioid receptor antagonist, reversed the antinociceptive activity of this compound.[1] This suggests that this compound may act as an agonist at opioid receptors or modulate the endogenous opioid system.
Caption: Involvement of the opioidergic system in this compound's antinociception.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animals: Male CD1 mice.
-
Procedure:
-
Mice are pre-treated with this compound (200 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.).
-
After 1 hour, 50 µL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
The percentage of inflammation is calculated by comparing the paw volume of the treated groups to the vehicle control group.
-
In Vivo Antinociceptive Assay: Formalin Test
-
Animals: Male CD1 mice.
-
Procedure:
-
Mice are pre-treated with various doses of this compound.
-
After a specified time, 20 µL of a 1% formalin solution is injected into the dorsal surface of the right hind paw.
-
The time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-30 minutes, inflammatory pain).
-
The antinociceptive effect is expressed as a percentage of inhibition of licking time compared to the vehicle control group.
-
In Vivo Antinociceptive Assay: Acetic Acid-Induced Writhing Test
-
Animals: Male CD1 mice.
-
Procedure:
-
Mice are pre-treated with various doses of this compound or Naproxen.
-
After 30 minutes, 0.6% acetic acid solution (10 mL/kg) is administered intraperitoneally.
-
The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
The antinociceptive effect is calculated as the percentage of inhibition of writhes compared to the vehicle control group.
-
For mechanistic studies, naloxone is administered prior to this compound.
-
In Vitro Anti-inflammatory Assay: Cytokine Production in Macrophages
-
Cells: Murine macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages).
-
Procedure:
-
Macrophages are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Lipopolysaccharide (LPS) is added to the culture medium to stimulate an inflammatory response.
-
After 24-48 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC₅₀ values are calculated from the dose-response curves.
-
-
Experimental Workflow Diagram
Caption: Overview of experimental workflows for evaluating this compound.
Gaps in Knowledge and Future Directions
The current body of research provides a solid foundation for the anti-inflammatory and antinociceptive potential of this compound. However, several critical gaps in our understanding need to be addressed to advance its development as a potential therapeutic agent.
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In Vivo Mechanism of Action: There is a pressing need for in vivo studies to confirm the hypothesized inhibition of the NF-κB signaling pathway. This could involve techniques such as Western blotting or immunohistochemistry to assess the phosphorylation of IKK and IκB, and the nuclear translocation of p65 in tissues from this compound-treated animals.
-
Pharmacokinetics: Comprehensive ADME studies are essential to understand the absorption, distribution, metabolism, and excretion of this compound. This data is critical for determining appropriate dosing regimens and assessing potential drug-drug interactions.
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Target Identification: The specific molecular targets of this compound remain unknown. Target identification and validation studies would provide a more precise understanding of its mechanism of action.
-
Clinical Trials: To date, there is no information in the public domain regarding any clinical trials of this compound.
Conclusion
This compound is a promising natural product with demonstrated in vivo anti-inflammatory and antinociceptive activities. Its mechanism of action appears to involve the suppression of pro-inflammatory cytokine production and interaction with the opioid system. While in vitro data points towards the inhibition of the NF-κB signaling pathway, further in vivo research is required for confirmation. The lack of pharmacokinetic and clinical data highlights the early stage of its development. Future research should focus on elucidating its detailed in vivo mechanism of action and characterizing its pharmacokinetic profile to support its potential translation into a therapeutic agent.
References
In-Depth Technical Guide: The Biological Activity of Tilifodiolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilifodiolide, a clerodane-type diterpene isolated from Salvia tiliifolia, has demonstrated a wide spectrum of pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its quantitative efficacy, the experimental protocols used for its evaluation, and the underlying signaling pathways through which it exerts its effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug discovery.
Introduction
This compound is a naturally occurring diterpenoid compound that belongs to the clerodane class.[1] Diterpenes, in general, are known for their diverse and potent biological activities.[2] this compound, in particular, has been the subject of several studies investigating its potential therapeutic applications. These investigations have revealed its efficacy as an antidiarrheal, vasorelaxant, neuropharmacological, anti-inflammatory, and antinociceptive agent.[3][4] This guide will systematically explore each of these activities, presenting the available quantitative data, detailing the experimental methodologies, and illustrating the implicated signaling pathways.
Quantitative Biological Data
The biological efficacy of this compound has been quantified across a range of in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different biological contexts.
| Activity | Model | Parameter | Value | Reference |
| Antidiarrheal | Castor oil-induced diarrhea in mice | ED50 | 10.62 mg/kg | [3] |
| Vasorelaxant | Rat aortic rings | EC50 | 48 ± 3.51 μM | [3] |
| Anxiolytic | Cylinder exploratory test in mice | ED50 | 20 mg/kg | [3] |
| Antidepressant | Tail suspension test in mice | Activity | 44% reduction in immobility at 50 mg/kg | [3] |
| Anti-inflammatory | LPS-stimulated murine macrophages | IC50 (TNF-α inhibition) | 5.66 µM | [4] |
| LPS-stimulated murine macrophages | IC50 (IL-6 inhibition) | 1.21 µM | [4] | |
| Antinociceptive | Formalin test in mice (Phase 1) | ED50 | 48.2 mg/kg | [4] |
| Formalin test in mice (Phase 2) | ED50 | 28.9 mg/kg | [4] | |
| Acetic acid-induced writhing in mice | ED50 | 32.3 mg/kg | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are intended to provide a clear understanding of the experimental conditions under which the biological activities of this compound were assessed.
Anti-inflammatory Activity: Inhibition of TNF-α and IL-6 Production
This protocol details the in vitro assessment of this compound's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated murine macrophages.[4]
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Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
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Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of this compound (0.1-200 µM) for a predetermined period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
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Cytokine Measurement: After a 48-hour incubation period with LPS, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated relative to the LPS-only treated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production, is then determined by non-linear regression analysis.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes [ouci.dntb.gov.ua]
- 2. Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tilifodiolide: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia tiliifolia Vahl, a member of the Lamiaceae family, has been traditionally used in empirical medicine for the treatment of pain and inflammation. Phytochemical investigations into this plant have led to the discovery and isolation of Tilifodiolide, a neo-clerodane diterpenoid that has demonstrated significant anti-inflammatory and antinociceptive properties. This technical guide provides an in-depth overview of the discovery, isolation process, and biological characterization of this compound, with a focus on its therapeutic potential.
Discovery and Structural Elucidation
This compound was first isolated from the aerial parts of Salvia tiliifolia. Its structure was established through a combination of chemical and spectral analysis, including infrared (IR) spectroscopy, ¹H and ¹³C nuclear magnetic resonance (NMR), and mass spectrometry, with its stereochemistry ultimately confirmed by X-ray diffraction analysis. This compound is classified as a neo-clerodane diterpenoid, a class of compounds commonly found in the Salvia genus, which is known for a wide range of biological activities.
Isolation and Purification of this compound
The following protocol outlines the general methodology for the extraction and purification of this compound from the aerial parts of Salvia tiliifolia.
Experimental Protocol: Isolation of this compound
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Plant Material Collection and Preparation:
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Collect the aerial parts (leaves and stems) of Salvia tiliifolia.
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Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
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Grind the dried plant material into a coarse powder.
-
-
Extraction:
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Macerate the powdered plant material with acetone at room temperature for a period of 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.
-
-
Fractionation and Purification:
-
Subject the crude acetone extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest, as indicated by TLC analysis.
-
Perform further purification of the this compound-containing fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparison with published data.
-
Experimental Workflow for this compound Isolation
Biological Activity and Mechanism of Action
This compound has been shown to possess potent anti-inflammatory and antinociceptive activities in both in vitro and in vivo models.
In Vitro Anti-inflammatory Activity
This compound has demonstrated the ability to inhibit the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophages.[1][2] This suggests that this compound may exert its anti-inflammatory effects by modulating the inflammatory response at a cellular level.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cytokine | IC50 (µM) | Cell Line | Stimulant | Reference |
| TNF-α | 5.66 | Murine Macrophages | LPS | [1][2] |
| IL-6 | 1.21 | Murine Macrophages | LPS | [1][2] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).
-
-
Cytokine Measurement:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production, using a dose-response curve.
-
Inhibition of the NF-κB Signaling Pathway
The inhibition of TNF-α and IL-6 production by this compound strongly suggests its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. While the precise molecular target of this compound within this pathway has not been definitively elucidated, a plausible mechanism, based on the actions of other neo-clerodane diterpenoids, is the inhibition of the IκB kinase (IKK) complex. This inhibition would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes like TNF-α and IL-6.
Plausible NF-κB Signaling Inhibition by this compound
References
Tilifodiolide: A Comprehensive Neuropharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilifodiolide, a naturally occurring diterpene isolated from the plant Salvia tiliifolia, has emerged as a promising compound in the field of neuropharmacology.[1] Preclinical investigations have revealed a spectrum of activities, including anxiolytic, antidepressant, and antinociceptive effects, suggesting its potential as a lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the current understanding of this compound's neuropharmacological role, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Core Neuropharmacological Activities
This compound exhibits a multi-faceted pharmacological profile, with significant effects on mood, anxiety, and pain perception.
Anxiolytic and Antidepressant Properties
Studies have demonstrated that this compound possesses both anxiolytic and antidepressant properties. The anxiolytic effects are believed to be mediated, at least in part, through the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system.[1] In contrast, its antidepressant activity appears to involve the modulation of α2-adrenoreceptors.[1]
Antinociceptive and Anti-inflammatory Effects
This compound has also shown significant antinociceptive (pain-relieving) and anti-inflammatory activity. The antinociceptive effects are suggested to be mediated via the opioid system, as they are reversed by the opioid antagonist naloxone.[2] Furthermore, this compound has been found to inhibit the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential in managing pain conditions with an inflammatory component.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the neuropharmacological effects of this compound.
| In Vivo Activity | Test Model | Effective Dose (ED₅₀) / Effect |
| Antidiarrheal | Castor oil-induced diarrhea | ED₅₀ = 10.62 mg/kg[1] |
| Anxiolytic | Cylinder exploratory test | ED₅₀ = 20 mg/kg[1] |
| Antidepressant | Tail suspension test | 44% effect at 50 mg/kg[1] |
| Antinociceptive (Phase 1) | Formalin test | ED₅₀ = 48.2 mg/kg[2] |
| Antinociceptive (Phase 2) | Formalin test | ED₅₀ = 28.9 mg/kg[2] |
| Antinociceptive | Acetic acid-induced writhing | ED₅₀ = 32.3 mg/kg[2] |
| Anti-inflammatory | Carrageenan-induced paw edema | Similar activity to 10 mg/kg indomethacin at 200 mg/kg[2] |
| In Vitro Activity | Assay | Inhibitory Concentration (IC₅₀) |
| Anti-inflammatory | Inhibition of TNF-α production in LPS-stimulated macrophages | IC₅₀ = 5.66 µM[2] |
| Anti-inflammatory | Inhibition of IL-6 production in LPS-stimulated macrophages | IC₅₀ = 1.21 µM[2] |
| Other Activity | Assay | Effective Concentration (EC₅₀) |
| Vasorelaxant | Rat smooth muscle tissues | EC₅₀ = 48 ± 3.51 μM[1] |
Signaling Pathways and Mechanisms of Action
The neuropharmacological effects of this compound are attributed to its interaction with several key signaling pathways.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cylinder Exploratory Test (Anxiolytic Activity)
-
Objective: To assess the anxiolytic effect of this compound.
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Animals: Male mice.
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Apparatus: A transparent cylinder.
-
Procedure:
-
Administer this compound (1-100 mg/kg) or a vehicle control to the mice.
-
After a set pre-treatment time, place each mouse individually into the cylinder.
-
Record the time spent in rearing behavior (standing on hind legs) during a specified observation period. A decrease in rearing time is indicative of an anxiolytic effect.
-
-
Antagonist Study: To investigate the involvement of GABA receptors, a separate group of animals is pre-treated with flumazenil (2 mg/kg) before the administration of this compound.[1]
Tail Suspension Test (Antidepressant Activity)
-
Objective: To evaluate the antidepressant potential of this compound.
-
Animals: Male mice.
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Apparatus: A horizontal bar from which the mice can be suspended by their tails.
-
Procedure:
-
Administer this compound (50 mg/kg) or a vehicle control.
-
After the pre-treatment period, suspend each mouse by its tail from the horizontal bar using adhesive tape.
-
Record the duration of immobility over a set period. A reduction in immobility time suggests an antidepressant effect.
-
-
Antagonist Study: To explore the role of α2-adrenoreceptors, yohimbine (1 mg/kg) is administered prior to this compound treatment in a separate experimental group.[1]
Formalin Test (Antinociceptive Activity)
-
Objective: To assess the antinociceptive effects of this compound on both acute and inflammatory pain.
-
Animals: Male mice.
-
Procedure:
-
Administer this compound at various doses.
-
After the pre-treatment period, inject a dilute formalin solution into the plantar surface of one hind paw.
-
Observe the animal's behavior and record the time spent licking or biting the injected paw. This is done in two phases: Phase 1 (0-5 minutes post-injection, representing acute neurogenic pain) and Phase 2 (15-30 minutes post-injection, representing inflammatory pain). A reduction in licking/biting time indicates an antinociceptive effect.
-
Acetic Acid-Induced Writhing Test (Antinociceptive Activity)
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Objective: To further evaluate the peripheral antinociceptive activity of this compound.
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Animals: Male mice.
-
Procedure:
-
Administer this compound at various doses.
-
After a pre-treatment period, inject a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Count the number of writhes over a specified time period. A decrease in the number of writhes indicates an antinociceptive effect.
-
-
Antagonist Study: To determine the involvement of the opioid system, naloxone is co-administered with this compound.[2]
In Vitro Anti-inflammatory Assay
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophages.
-
Procedure:
-
Culture the macrophages in appropriate media.
-
Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound (0.1-200 µM).[2]
-
After a 48-hour incubation period, collect the cell culture supernatant.[2]
-
Quantify the levels of TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound's neuropharmacological properties.
Conclusion and Future Directions
This compound has demonstrated a compelling profile of neuropharmacological activities in preclinical models, positioning it as a valuable candidate for further investigation. Its multimodal mechanism of action, targeting GABAergic, adrenergic, and opioid systems, suggests a broad therapeutic potential. Future research should focus on elucidating the precise molecular targets and downstream signaling cascades. More extensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to assess its drug-like properties and safety profile. To date, no clinical trials involving this compound have been registered, indicating that its development is still in the early, preclinical phase. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.
References
Tilifodiolide: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilifodiolide, a naturally occurring diterpenoid isolated from Salvia tiliifolia, has demonstrated significant anti-inflammatory and antinociceptive properties in both in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, including quantitative data, detailed experimental methodologies, and a discussion of its potential mechanism of action involving key inflammatory signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. This compound, a clerodane-type diterpenoid, has emerged as a compound of interest due to its potent anti-inflammatory activities.
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | Effect | IC50 Value (µM) | Reference |
| TNF-α Inhibition | Murine Macrophages | LPS | Inhibition of TNF-α production | 5.66 | [1] |
| IL-6 Inhibition | Murine Macrophages | LPS | Inhibition of IL-6 production | 1.21 | [1] |
IC50: Half-maximal inhibitory concentration. LPS: Lipopolysaccharide. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6.
Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound
| Experimental Model | Species | Effect | ED50 Value (mg/kg) | Positive Control | Reference |
| Carrageenan-Induced Paw Edema | Mice | Reduction of paw edema | 200 (similar activity to Indomethacin) | 10 mg/kg Indomethacin | [1] |
| Acetic Acid-Induced Writhing | Mice | Reduction in the number of writhes | 32.3 | 36.2 mg/kg Naproxen | [1] |
| Formalin Test (Phase 1) | Mice | Reduction in nociceptive behavior | 48.2 | - | [1] |
| Formalin Test (Phase 2) | Mice | Reduction in nociceptive behavior | 28.9 | - | [1] |
ED50: Half-maximal effective dose.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited.
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 values.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory drugs.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound-treated groups (various doses), and a positive control group.
-
Drug Administration: Administer this compound (e.g., 200 mg/kg, p.o.), Indomethacin (10 mg/kg, p.o.), or the vehicle to the respective groups one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.05 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (ΔVcontrol - ΔVtreated) / ΔVcontrol ] x 100, where ΔV = Vt - V0.
Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound are still under investigation, its ability to inhibit the production of TNF-α and IL-6 suggests an interaction with key intracellular signaling pathways that regulate inflammation. Based on the known mechanisms of other anti-inflammatory diterpenoids, it is hypothesized that this compound may exert its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Many natural anti-inflammatory compounds are known to inhibit this pathway.
References
Unraveling the Antinociceptive Properties of Tilifodiolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilifodiolide, a naturally occurring diterpenoid isolated from Salvia tiliifolia, has demonstrated significant antinociceptive and anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's pain-relieving properties, supported by quantitative data, detailed experimental protocols, and visual representations of its proposed signaling pathways. The evidence presented herein points towards a mechanism of action that involves the opioid system and modulation of key inflammatory mediators, positioning this compound as a promising candidate for further investigation in the development of novel analgesic therapies.
Introduction
The management of pain remains a critical challenge in modern medicine, with a continuous need for novel analgesics that offer improved efficacy and safety profiles over existing treatments. Natural products have historically been a rich source of new therapeutic agents. This compound, a clerodane diterpene, has emerged as a compound of interest due to its potent antinociceptive activities observed in various animal models of pain. This document serves as an in-depth technical resource, consolidating the current understanding of this compound's antinociceptive effects for the scientific community.
Quantitative Antinociceptive and Anti-inflammatory Data
The analgesic and anti-inflammatory efficacy of this compound has been quantified in several key preclinical assays. The following tables summarize the effective dose (ED₅₀) and inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency.
Table 1: In Vivo Antinociceptive Efficacy of this compound [1]
| Pain Model | Parameter | This compound (ED₅₀) | Positive Control (ED₅₀) |
| Acetic Acid-Induced Writhing | Writhing Inhibition | 32.3 mg/kg | Naproxen (36.2 mg/kg) |
| Formalin Test (Phase 1 - Neurogenic) | Licking/Biting Time | 48.2 mg/kg | - |
| Formalin Test (Phase 2 - Inflammatory) | Licking/Biting Time | 28.9 mg/kg | - |
Table 2: In Vitro Anti-inflammatory Activity of this compound [1]
| Assay | Parameter | This compound (IC₅₀) |
| LPS-stimulated Macrophages | TNF-α Inhibition | 5.66 µM |
| LPS-stimulated Macrophages | IL-6 Inhibition | 1.21 µM |
Proposed Mechanism of Action
Furthermore, this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This dual mechanism of acting on both nociceptive and inflammatory pathways contributes to its overall analgesic profile, particularly in the context of inflammatory pain.
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Proposed opioid-mediated antinociceptive signaling pathway of this compound.
Anti-inflammatory mechanism of this compound in macrophages.
General experimental workflow for in vivo antinociception and mechanism studies.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antinociceptive effects.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male CD1 mice weighing 20-25 g are used. Animals are acclimatized to laboratory conditions for at least one week prior to experimentation.
-
Drug Administration:
-
Test Group: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Control Group: Receives the vehicle used to dissolve this compound.
-
Positive Control Group: Receives a standard non-steroidal anti-inflammatory drug (NSAID) such as naproxen (e.g., 36.2 mg/kg, p.o.).
-
-
Procedure:
-
Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation box.
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ is determined using a dose-response curve.
-
Mechanism of Action (Naloxone Co-administration): To investigate opioid receptor involvement, a separate group of animals is pre-treated with naloxone (a typical dose range for antagonism in mice is 1-5 mg/kg, i.p.) 15 minutes before the administration of this compound. The writhing test is then performed as described above. A reversal of the antinociceptive effect of this compound by naloxone indicates opioid receptor mediation.
Formalin Test
This model assesses both neurogenic (Phase 1) and inflammatory (Phase 2) pain.
-
Animals: Male CD1 mice weighing 20-25 g are used.
-
Drug Administration: Drugs are administered as described for the acetic acid-induced writhing test, typically 30 minutes before the formalin injection.
-
Procedure:
-
Each mouse is injected with 20 µL of 1% formalin solution into the plantar surface of the right hind paw.
-
The animal is immediately placed in a transparent observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded. The observation is divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
-
Data Analysis: The total time spent licking or biting in each phase is determined for each group. The percentage of inhibition is calculated, and ED₅₀ values are determined for each phase.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the direct anti-inflammatory effects of the compound.
-
Cells: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are used.
-
Procedure:
-
Macrophages are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is added to the culture medium to stimulate an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage of inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined from the concentration-response curves.
Conclusion
The available evidence strongly supports the antinociceptive effects of this compound, which are mediated through a dual mechanism involving the activation of the opioid system and the inhibition of key inflammatory pathways. The quantitative data demonstrate its potency, which is comparable to that of the established NSAID, naproxen, in a model of inflammatory pain. The detailed experimental protocols provided in this guide offer a framework for the replication and further investigation of this compound's analgesic properties. The proposed signaling pathways, based on the current understanding, serve as a valuable visual aid for researchers in the field. Further studies are warranted to fully elucidate the specific opioid receptor subtypes involved and to explore the potential of this compound as a lead compound for the development of new pain therapeutics.
References
Tilifodiolide: A Technical Whitepaper on its Vasorelaxant and Antidiarrheal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilifodiolide, a diterpene isolated from the plant Salvia tiliifolia, has demonstrated significant pharmacological potential, particularly in the realms of vasorelaxation and antidiarrheal activity.[1] This technical guide provides an in-depth analysis of the current scientific data on this compound, focusing on its quantitative effects, the experimental methodologies used to determine these effects, and the underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Actions
This compound exhibits two primary, well-documented pharmacological effects:
-
Vasorelaxant Action: The compound induces relaxation of smooth muscle tissues in blood vessels, suggesting potential applications in cardiovascular conditions.[1]
-
Antidiarrheal Action: this compound has been shown to alleviate diarrheal symptoms in preclinical models, indicating its potential for treating gastrointestinal motility disorders.[1]
Quantitative Data Summary
The efficacy of this compound in its primary actions has been quantified in preclinical studies. The following tables summarize the key quantitative data.
Table 1: Vasorelaxant Activity of this compound
| Parameter | Value | Species | Tissue |
| EC₅₀ | 48 ± 3.51 µM | Rat | Aortic Rings |
Table 2: Antidiarrheal Activity of this compound
| Parameter | Value | Species | Model |
| ED₅₀ | 10.62 mg/kg (p.o.) | Mouse | Castor Oil-Induced Diarrhea |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to evaluate the vasorelaxant and antidiarrheal effects of this compound.
Vasorelaxant Effect Evaluation
The vasorelaxant properties of this compound were assessed using isolated rat aortic rings.[1][2][3]
Methodology:
-
Tissue Preparation: Thoracic aortas were excised from rats and cut into rings.
-
Experimental Setup: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Contraction Induction: The aortic rings were pre-contracted with a vasoconstrictor agent.
-
This compound Administration: Cumulative concentrations of this compound (0.9-298 µM) were added to the organ baths.[1][2][3]
-
Measurement: The relaxation of the aortic rings was measured isometrically.
-
Mechanism of Action Studies: To elucidate the signaling pathway, experiments were repeated in the presence of specific inhibitors, such as N(ω)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, and 1H-[1][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an inhibitor of soluble guanylate cyclase.[1]
Antidiarrheal Activity Assessment
The antidiarrheal effects of this compound were evaluated using the castor oil-induced diarrhea model in mice.[1][2][3][4]
Methodology:
-
Animal Model: Mice were used for the study.
-
Induction of Diarrhea: Diarrhea was induced by oral administration of castor oil.
-
Drug Administration: Different doses of this compound (1-50 mg/kg) were administered orally to the test groups.[1][2][3]
-
Observation: The animals were observed for the onset and severity of diarrhea, including the number of wet and total fecal droppings.
-
Parameters Measured: The primary endpoint was the determination of the dose that produced a 50% reduction in the diarrheal response (ED₅₀).
-
Mechanism of Action Studies: To understand the mechanism, the effect of this compound on intestinal fluid accumulation (enteropooling) and small intestine transit was also assessed.[2][3][4]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of vasorelaxation and the experimental workflows.
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
Caption: Experimental workflows for vasorelaxant and antidiarrheal studies.
Mechanism of Action
Vasorelaxant Effect
The vasorelaxant effect of this compound is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] this compound appears to stimulate endothelial cells to produce NO from L-arginine via endothelial nitric oxide synthase (eNOS). NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn leads to a cascade of events resulting in smooth muscle relaxation and vasodilation. This proposed mechanism is supported by the finding that the vasorelaxant effect of this compound is reversed by L-NAME and ODQ.[1]
Antidiarrheal Effect
The antidiarrheal action of this compound is attributed to its ability to decrease the accumulation of intestinal fluid.[1][2] In the castor oil-induced diarrhea model, the active component, ricinoleic acid, causes irritation and inflammation of the intestinal mucosa, leading to increased fluid secretion and motility. This compound appears to counteract the secretory component of this process, thereby reducing the volume and frequency of diarrheal stools.
Conclusion
This compound is a promising natural compound with well-defined vasorelaxant and antidiarrheal properties. The quantitative data and elucidated mechanisms of action provide a strong foundation for further preclinical and clinical development. Its action on the NO/cGMP pathway suggests potential therapeutic applications in cardiovascular diseases characterized by endothelial dysfunction. Furthermore, its antisecretory effects in the intestine highlight its potential as a novel treatment for diarrheal diseases. Further research is warranted to fully explore the therapeutic potential of this compound and its derivatives.
References
- 1. Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.pharmaceuticalconferences.com [research.pharmaceuticalconferences.com]
- 3. antibiotics-resistance.pharmaceuticalconferences.com [antibiotics-resistance.pharmaceuticalconferences.com]
- 4. researchgate.net [researchgate.net]
Chemical structure and synthesis of Tilifodiolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilifodiolide is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its complex chemical architecture and promising biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and the methods for its isolation from natural sources. While a total synthesis of this compound has not been extensively reported in the available literature, this document consolidates the current knowledge to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound, a clerodane-type diterpenoid, possesses a unique and intricate molecular structure. Its systematic IUPAC name is (1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][1]benzofuran-3-one.[2] The structure was elucidated through extensive spectroscopic analysis, including IR and ¹H NMR, and confirmed by X-ray diffraction analysis.[1]
The key structural features of this compound include a tetraline-type core, a β-substituted furan ring, and an α,β-unsaturated γ-lactone function.[1] The stereochemistry of the molecule has been established as (1R, 8S).[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆O₅ | [1][2] |
| Molecular Weight | 336.34 g/mol | |
| IUPAC Name | (1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][1]benzofuran-3-one | [2] |
| CAS Number | 126724-95-6 | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not reported | |
| Boiling Point | 517.34 °C (Predicted) | [3] |
| Solubility | Soluble in chloroform and other organic solvents | [1] |
Isolation from Natural Sources
To date, the primary source of this compound is the plant species Salvia tiliaefolia (linden leaf sage), from which it was first isolated.[1][4] The compound is considered a secondary metabolite of the plant.
Experimental Protocol for Isolation and Characterization
The following is a generalized protocol based on standard phytochemical extraction and isolation techniques for diterpenoids from plant material.
Materials and Equipment:
-
Dried and powdered aerial parts of Salvia tiliaefolia
-
Solvents: Hexane, Chloroform (CHCl₃), Methanol (MeOH), Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
NMR Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer
-
X-ray Diffractometer
Procedure:
-
Extraction:
-
The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform and then methanol.
-
The chloroform extract, which is likely to contain the diterpenoids, is concentrated under reduced pressure using a rotary evaporator.
-
-
Chromatographic Separation:
-
The crude chloroform extract is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.
-
Fractions are collected and monitored by TLC to identify those containing compounds with similar Rf values to that expected for this compound.
-
-
Purification:
-
Fractions enriched with this compound are combined and further purified using repeated column chromatography or preparative HPLC until a pure crystalline compound is obtained.
-
-
Structure Elucidation and Characterization:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for a β-substituted furan ring and an aromatic AB system.[1]
-
IR Spectroscopy: The IR spectrum displays absorption bands indicative of α,β-unsaturated γ-lactone functions (around 1770 cm⁻¹) and a furan ring.[1]
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular formula (C₂₀H₁₆O₅).[1]
-
X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure and stereochemistry of this compound.[1]
-
Synthesis of this compound
A comprehensive search of the scientific literature did not yield any established total synthesis routes for this compound. The complexity of its tetracyclic core and multiple stereocenters present a significant challenge for synthetic organic chemists. The development of a synthetic pathway would be a notable achievement and would provide a more reliable and scalable source of the compound for further biological investigation, circumventing the reliance on its natural abundance.
Biological Activity and Potential Applications
This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug discovery and development.
-
Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties in animal models.[4]
-
Antidiarrheal and Vasorelaxant Effects: Studies have shown that this compound possesses antidiarrheal and vasorelaxant activities.[5]
-
Neuropharmacological Actions: The compound has also been investigated for its neuropharmacological effects.[5]
These preliminary findings suggest that this compound could serve as a lead compound for the development of new therapeutic agents.
Visualizations
Isolation and Characterization Workflow
Caption: Workflow for the isolation and characterization of this compound.
Conclusion
This compound stands as a compelling natural product with a challenging chemical structure and promising pharmacological profile. While its synthesis remains an open challenge, the established methods for its isolation provide a means to obtain the compound for further research. This guide summarizes the current state of knowledge on this compound, offering a foundation for scientists and researchers to build upon in their exploration of its chemical and biological potential. Future efforts in total synthesis would be highly valuable to unlock the full therapeutic possibilities of this intriguing molecule.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. This compound-tetraline-type-diterpenoid-of-clerodanic-origin-from-salvia-tiliaefolia - UNIIQUIM - UNAM [uniiquim.iquimica.unam.mx]
- 5. mdpi.com [mdpi.com]
The Pharmacological Profile of Tilifodiolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilifodiolide is a naturally occurring diterpene isolated from Salvia tiliifolia with a growing body of preclinical evidence demonstrating a diverse pharmacological profile. This document provides a comprehensive technical overview of the pharmacological properties of this compound, with a focus on its antidiarrheal, vasorelaxant, neuropharmacological, anti-inflammatory, and antinociceptive effects. Detailed experimental methodologies, quantitative data, and visualizations of the implicated signaling pathways are presented to support further research and development of this compound.
Introduction
This compound is a lactone diterpenoid derived from the roots of Salvia tiliifolia, a plant used in traditional medicine for various ailments.[1][2] Preclinical studies have begun to elucidate the scientific basis for these traditional uses, revealing a range of biological activities that suggest its potential as a therapeutic agent. This guide synthesizes the current understanding of this compound's pharmacology to serve as a resource for the scientific community.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound across various activity domains.
Table 1: In Vivo Efficacy of this compound
| Activity | Model | Parameter | Value |
| Antidiarrheal | Castor oil-induced diarrhea | ED50 | 10.62 mg/kg |
| Anxiolytic | Cylinder exploratory test | ED50 | 20 mg/kg |
| Antidepressant | Tail suspension test | % Reduction in Immobility | 44% at 50 mg/kg |
| Antinociceptive (Phase 1) | Formalin test | ED50 | 48.2 mg/kg |
| Antinociceptive (Phase 2) | Formalin test | ED50 | 28.9 mg/kg |
| Antinociceptive | Acetic acid-induced writhing | ED50 | 32.3 mg/kg |
Table 2: In Vitro Efficacy of this compound
| Activity | Model | Parameter | Value |
| Vasorelaxant | Rat smooth muscle tissues | EC50 | 48 ± 3.51 μM |
| Anti-inflammatory | LPS-stimulated murine macrophages | IC50 (TNF-α inhibition) | 5.66 µM |
| Anti-inflammatory | LPS-stimulated murine macrophages | IC50 (IL-6 inhibition) | 1.21 µM |
Experimental Protocols
Antidiarrheal Activity
-
Model: Castor oil-induced diarrhea in mice.
-
Methodology: Mice are administered this compound (1-50 mg/kg, p.o.) prior to the induction of diarrhea with castor oil. The primary endpoint is the assessment of the frequency and consistency of fecal output over a defined period. The effective dose 50 (ED50) is calculated based on the dose-response relationship.[1]
Vasorelaxant Effect
-
Model: Isolated rat smooth muscle tissues.
-
Methodology: Smooth muscle tissue preparations are mounted in an organ bath and contracted with a standard agonist. Cumulative concentrations of this compound (0.9-298 μM) are then added to assess its relaxant effect. To investigate the mechanism, the protocol is repeated in the presence of inhibitors such as L-NAME (a nitric oxide synthase inhibitor) and ODQ (a soluble guanylate cyclase inhibitor).[1]
Neuropharmacological Evaluation
-
Anxiolytic Activity (Cylinder Exploratory Test): Mice are treated with this compound (1-100 mg/kg) and placed in a cylinder. The exploratory behavior is quantified to assess anxiolytic-like effects. To probe the mechanism, a separate group of animals is pretreated with flumazenil (a benzodiazepine receptor antagonist) before this compound administration.[1]
-
Antidepressant Activity (Tail Suspension Test): Mice receive this compound (1-100 mg/kg), and the duration of immobility is recorded when they are suspended by their tails. A reduction in immobility time is indicative of an antidepressant-like effect. The involvement of the adrenergic system is investigated by pretreating a cohort with yohimbine (an α2-adrenoceptor antagonist).[1]
Anti-inflammatory and Antinociceptive Assays
-
In Vitro Anti-inflammatory Activity: Murine macrophages are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound (0.1-200 µM) for 48 hours. The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using standard immunoassay techniques.[3]
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema): Paw edema is induced in mice by injecting carrageenan. This compound (at doses up to 200 mg/kg) is administered, and the paw volume is measured at various time points over 6 hours to assess the anti-inflammatory effect.[3]
-
Antinociceptive Activity (Formalin Test): Mice are injected with formalin into the paw, and the time spent licking the paw is measured in two phases (early/neurogenic and late/inflammatory). The ED50 is determined for both phases following this compound administration.[3]
-
Antinociceptive Activity (Acetic Acid-Induced Writhing): Mice are injected with acetic acid to induce writhing, and the number of writhes is counted after treatment with this compound. The involvement of the opioid system is assessed by co-administering naloxone (an opioid receptor antagonist).[3]
Signaling Pathways and Mechanisms of Action
Vasorelaxant Signaling Pathway
This compound induces vasorelaxation through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. The effect is attenuated by inhibitors of nitric oxide synthase (L-NAME) and soluble guanylate cyclase (ODQ), indicating that this compound likely promotes the production of NO, which in turn activates sGC to increase cGMP levels, leading to smooth muscle relaxation.[1]
Proposed vasorelaxant signaling pathway of this compound.
Neuropharmacological Mechanisms
The anxiolytic effects of this compound appear to be partially mediated through the GABAergic system, as they are reversed by the benzodiazepine receptor antagonist flumazenil.[1] Its antidepressant-like activity is suggested to involve the adrenergic system, specifically α2-adrenoceptors, given that the effect is abolished by the antagonist yohimbine.[1]
Proposed neuropharmacological mechanisms of this compound.
Anti-inflammatory and Antinociceptive Mechanisms
This compound demonstrates anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.[3] The antinociceptive effect of this compound is, at least in part, mediated by the opioid system, as its activity is reversed by the opioid receptor antagonist naloxone.[3]
Anti-inflammatory and antinociceptive mechanisms of this compound.
Conclusion and Future Directions
This compound exhibits a compelling and multifaceted pharmacological profile in preclinical models. Its activities span gastrointestinal, cardiovascular, central nervous system, and inflammatory pathways. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new therapeutics. Future research should focus on a more detailed elucidation of its molecular targets, comprehensive pharmacokinetic and toxicological profiling, and eventual evaluation in clinical settings to ascertain its safety and efficacy in humans. There is currently no information available from clinical trials regarding this compound.
References
- 1. Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Tilifodiolide from Salvia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilifodiolide is a clerodane-type diterpenoid that has been isolated from Salvia species, most notably Salvia tiliifolia. This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory, antinociceptive, vasorelaxant, anxiolytic, and antidepressant properties.[1] The anti-inflammatory effects, in particular, are attributed to its ability to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] These characteristics make this compound a promising candidate for further investigation in the development of novel therapeutic agents.
This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound from the aerial parts of Salvia tiliifolia. Additionally, it outlines the current understanding of its anti-inflammatory mechanism of action, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation: Quantitative Analysis of this compound Isolation
The following tables summarize the quantitative data reported for the extraction and purification of this compound from Salvia tiliifolia.
Table 1: Extraction and Partitioning Yields
| Plant Material | Initial Dry Weight (g) | Extraction Solvent | Crude Extract Weight (g) | Partitioning Fractions | Final Dichloromethane Fraction Weight (g) |
| Aerial parts of S. tiliifolia | 830 | Acetone | Not specified | Benzene-petroleum ether & Aqueous methanolic | 28 |
Table 2: Chromatographic Purification and Final Yield
| Starting Material for Chromatography | Chromatographic Method | Mobile Phase | Final Yield of this compound (g) | Overall Yield (%) | Reference |
| Dichloromethane soluble fraction (28 g) | Silica Gel Column Chromatography | Petroleum ether:Ethyl Acetate (7:3) | 3.6 | 0.42 | [2] |
| Acetone-soluble fraction | Silica Gel Column Chromatography | Dichloromethane:Methanol (99:1) | 0.125 (crystalline product) | Not specified |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
This protocol describes the initial extraction of secondary metabolites from the dried aerial parts of Salvia tiliifolia and the subsequent fractionation through solvent partitioning.
Materials and Reagents:
-
Dried and ground aerial parts of Salvia tiliifolia
-
Acetone
-
Benzene
-
Petroleum ether
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Extraction: Macerate 830 g of dried and ground aerial parts of Salvia tiliifolia with acetone at room temperature.
-
Filtration and Concentration: Filter the acetone extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a gummy residue.
-
Solvent Partitioning: a. Subject the residue to a two-phase solvent partition using a mixture of benzene-petroleum ether (1:1) and aqueous methanol (4:1). b. Separate the two layers using a separatory funnel. c. Collect the aqueous methanolic fraction.
-
Second Partitioning: a. Concentrate the aqueous methanolic fraction in vacuo. b. Add distilled water to the concentrated fraction and extract with dichloromethane. c. Separate the dichloromethane layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the dichloromethane-soluble fraction (approximately 28 g).
Protocol 2: Isolation of this compound by Column Chromatography
This protocol details the purification of this compound from the dichloromethane-soluble fraction using silica gel column chromatography.
Materials and Reagents:
-
Dichloromethane-soluble fraction from Protocol 1
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Sample Loading: Dissolve the 28 g of the dichloromethane-soluble fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a mobile phase of increasing polarity. a. Begin elution with a mixture of petroleum ether and ethyl acetate. b. Gradually increase the polarity of the mobile phase. c. Elute with a petroleum ether:ethyl acetate ratio of 7:3 to collect the fractions containing this compound.
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using thin-layer chromatography (TLC). Combine the fractions that show a pure spot corresponding to this compound.
-
Crystallization: Concentrate the combined pure fractions to obtain crystalline this compound (approximately 3.6 g).
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
While the precise molecular target of this compound in the inflammatory cascade has not been fully elucidated, its inhibitory effect on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages suggests an interference with key inflammatory signaling pathways. A plausible mechanism involves the modulation of the NF-κB and MAPK signaling pathways, which are major regulators of pro-inflammatory cytokine gene expression.
References
- 1. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Antioxidant Agents from Salvia Genus (Lamiaceae): An Assessment of the Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Proposed Total Synthesis Methodology for Tilifodiolide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Tilifodiolide, a naturally occurring diterpenoid isolated from Salvia tiliifolia, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antinociceptive, and neuropharmacological effects. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed total synthesis methodology based on established synthetic strategies for structurally related furan-containing clerodane diterpenoids, most notably Salvinorin A. The proposed route aims to provide a reliable and adaptable framework for the laboratory synthesis of this compound, enabling further investigation of its therapeutic potential and the generation of novel analogs.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (1) is presented below. The strategy hinges on the disconnection of the furan-containing side chain and the tetralin core, followed by the strategic disassembly of the decalin system.
Application Notes and Protocols for the Analytical Characterization of Tilifodiolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilifodiolide is a naturally occurring diterpenoid isolated from plant species such as Salvia tiliifolia. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antinociceptive, antidiarrheal, and vasorelaxant effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its characterization and quantification are crucial for quality control, pharmacokinetic studies, and mechanism of action investigations.
These application notes provide detailed protocols for the extraction, isolation, and analytical characterization of this compound using modern chromatographic and spectroscopic techniques. The methodologies described herein are based on established analytical principles for diterpenoids and related natural products, offering a comprehensive guide for researchers in the field.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical characteristics is essential for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆O₅ | [1] |
| Molecular Weight | 336.3 g/mol | [1] |
| Monoisotopic Mass | 336.09977361 Da | [1] |
Part 1: Extraction and Isolation of this compound from Salvia tiliifolia
This protocol outlines a general procedure for the extraction and isolation of this compound from the aerial parts of Salvia tiliifolia.
Experimental Protocol: Extraction and Isolation
1. Plant Material Preparation:
-
Air-dry the aerial parts (leaves and stems) of Salvia tiliifolia in a well-ventilated area, shielded from direct sunlight.
-
Once completely dried, grind the plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material with acetone at room temperature for 72 hours. The solvent-to-plant material ratio should be approximately 10:1 (v/w).
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.
3. Fractionation:
-
Suspend the crude acetone extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, and ethyl acetate.
-
Separate the layers and concentrate each fraction using a rotary evaporator. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v) and visualizing under UV light (254 nm).
-
Combine fractions containing the compound of interest (based on TLC profile) and concentrate them.
-
Further purify the combined fractions using preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Tilifodiolide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilifodiolide, a diterpenoid isolated from Salvia tiliifolia, has demonstrated notable anti-inflammatory properties.[1][2][3][4] These application notes provide detailed protocols for in vitro assays to characterize and quantify the anti-inflammatory activity of this compound, focusing on its inhibitory effects on pro-inflammatory cytokine production and its potential mechanism of action via the NF-κB signaling pathway.
Data Presentation
The following table summarizes the quantitative data for the inhibitory activity of this compound on key pro-inflammatory cytokines.
| Target Cytokine | Cell Type | Stimulant | IC50 Value | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Murine Macrophages | Lipopolysaccharide (LPS) | 5.66 µM | [1][2][3] |
| Interleukin-6 (IL-6) | Murine Macrophages | Lipopolysaccharide (LPS) | 1.21 µM | [1][2][3] |
Signaling Pathway
This compound's anti-inflammatory effects are hypothesized to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Caption: Proposed NF-κB signaling pathway and potential points of inhibition by this compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay in Macrophages
This protocol details the procedure for evaluating the inhibitory effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding:
-
Culture murine macrophages in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle (DMSO) as a control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete medium. A final concentration of 1 µg/mL is commonly used, but this should be optimized for the specific cell line and LPS lot.
-
Add 10 µL of the LPS working solution to each well, except for the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the concentrations in the samples.
-
-
Cell Viability Assay:
-
To ensure that the observed reduction in cytokine production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT) on the remaining cell monolayers after supernatant collection.
-
Follow the protocol provided with the cell viability assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Normalize the cytokine production data to cell viability data to account for any potential cytotoxic effects.
NF-κB Reporter Assay
To directly investigate the effect of this compound on the NF-κB signaling pathway, a reporter gene assay can be employed. This assay utilizes a cell line stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
Cell line with a stable NF-κB reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α or other NF-κB activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Proteins
Western blotting can be used to examine the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.
Procedure:
-
Cell Culture and Treatment: Culture macrophages, pre-treat with this compound, and stimulate with LPS as described in the anti-inflammatory assay protocol.
-
Protein Extraction: Lyse the cells at different time points after LPS stimulation to prepare whole-cell, cytoplasmic, and nuclear extracts.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for total and phosphorylated forms of IκBα and p65.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of this compound on protein phosphorylation, degradation, and nuclear translocation.
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound's anti-inflammatory activity. By quantifying its inhibitory effects on pro-inflammatory cytokine production and elucidating its mechanism of action on the NF-κB signaling pathway, researchers can further characterize the therapeutic potential of this natural compound.
References
- 1. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) | Semantic Scholar [semanticscholar.org]
- 3. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) [orbis.uaslp.mx]
- 4. researchgate.net [researchgate.net]
In Vivo Experimental Protocols for Tilifodiolide: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo experiments involving Tilifodiolide, a diterpenoid isolated from Salvia tiliifolia. The protocols outlined below are based on published literature and are intended to guide researchers in the preclinical evaluation of this compound for its anti-inflammatory, antinociceptive, and other pharmacological activities.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound.
Table 1: In Vivo Anti-Inflammatory and Antinociceptive Activity of this compound
| Parameter | Model | Species | This compound Dose/Effect | Control Drug | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | Mouse | 200 mg/kg (similar activity to control) | Indomethacin (10 mg/kg) | [1][2] |
| Antinociceptive | Acetic acid-induced writhing | Mouse | ED₅₀ = 32.3 mg/kg | Naproxen (ED₅₀ = 36.2 mg/kg) | [1][2] |
| Antinociceptive | Formalin test (Phase 1 - neurogenic) | Mouse | ED₅₀ = 48.2 mg/kg | - | [1][2] |
| Antinociceptive | Formalin test (Phase 2 - inflammatory) | Mouse | ED₅₀ = 28.9 mg/kg | - | [1][2] |
| Antidiarrheal | Castor oil-induced diarrhea | Mouse | ED₅₀ = 10.62 mg/kg (p.o.) | - |
Table 2: In Vivo Neuropharmacological and Vasorelaxant Activity of this compound
| Parameter | Model | Species | This compound Dose/Effect | Reference |
| Anxiolytic | Cylinder exploratory test | Mouse | ED₅₀ = 20 mg/kg | |
| Antidepressant | Tail suspension test | Mouse | 44% effect at 50 mg/kg | |
| Vasorelaxant | Smooth muscle tissues | Rat | EC₅₀ = 48 ± 3.51 µM |
Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This protocol is used to assess the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male CD-1 mice (25-30 g)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 200 mg/kg), and Positive control (Indomethacin, 10 mg/kg).
-
Drug Administration: Administer this compound, Indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection.[1][2]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Antinociceptive Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of this compound.
Materials:
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Naproxen (positive control)
-
Vehicle
-
Male CD-1 mice (25-30 g)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization and Grouping: As described in protocol 2.1.
-
Drug Administration: Administer various doses of this compound (e.g., 10, 30, 100 mg/kg), Naproxen (e.g., 36.2 mg/kg), or vehicle (p.o. or i.p.) 30-60 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.[1][2]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Determine the ED₅₀ value for this compound.
Antinociceptive Activity: Formalin Test in Mice
This model distinguishes between neurogenic (phase 1) and inflammatory (phase 2) pain.
Materials:
-
This compound
-
Formalin (2.5% in saline)
-
Vehicle
-
Male CD-1 mice (25-30 g)
-
Observation chambers with mirrors
-
Timer
Procedure:
-
Animal Acclimatization and Grouping: As described in protocol 2.1.
-
Drug Administration: Administer various doses of this compound or vehicle (p.o. or i.p.) 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately after the injection, place the mouse in the observation chamber. Record the total time spent licking or biting the injected paw during two distinct phases:
-
Data Analysis: Calculate the percentage of inhibition of licking/biting time for each phase and for each group compared to the vehicle control. Determine the ED₅₀ values for each phase.
Assessment of Locomotor Activity
It is crucial to assess whether the observed antinociceptive effects are due to sedation or motor impairment.
2.4.1. Open Field Test
Procedure:
-
Administer this compound or vehicle to the mice.
-
At the time of expected peak effect, place each mouse in the center of an open field apparatus (a square or circular arena with walls).
-
Record the locomotor activity (e.g., distance traveled, number of line crossings) for a defined period (e.g., 5-10 minutes) using an automated tracking system or manual observation.[1][2]
2.4.2. Rotarod Test
Procedure:
-
Train the mice to stay on a rotating rod (rotarod) at a constant speed for a set duration.
-
On the test day, administer this compound or vehicle.
-
At the time of expected peak effect, place the mice on the rotarod, which is set to accelerate.
-
Record the latency to fall from the rod for each mouse.[1][2]
Proposed In Vivo Pharmacokinetic Protocol for this compound
Disclaimer: The following protocol is a proposed methodology based on the physicochemical properties of this compound and general pharmacokinetic principles for diterpenoids. Specific parameters may require optimization.
Objective: To determine the pharmacokinetic profile of this compound in rodents following intravenous (IV) and oral (PO) administration.
2.5.1. Formulation
-
Physicochemical Properties: this compound is a lipophilic compound with poor water solubility.
-
Proposed IV Formulation: Due to its lipophilicity, a co-solvent system is recommended. A common vehicle for such compounds is a mixture of Solutol HS 15 (10-20%), ethanol (10-20%), and saline or 5% dextrose solution to the final volume. The final concentration of organic solvents should be minimized to avoid toxicity.
-
Proposed PO Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or formulated as a solution in a mixture of polyethylene glycol 400 (PEG400) and water, or in an oil-based vehicle like sesame oil.
2.5.2. Study Design
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.
-
Dosing:
-
IV group: Administer this compound (e.g., 1-5 mg/kg) as a slow bolus injection via the tail vein.
-
PO group: Administer this compound (e.g., 10-50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
2.5.3. Bioanalytical Method (Proposed)
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma due to its high sensitivity and selectivity.
-
Sample Preparation: Protein precipitation with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant.
-
Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard will need to be determined.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) using non-compartmental analysis software.
Visualization of Pathways and Workflows
Signaling Pathway
Experimental Workflow
Pharmacokinetic Study Workflow
References
Application Notes and Protocols: Tilifodiolide in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilifodiolide, a diterpenoid isolated from Salvia tiliifolia, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound in the carrageenan-induced paw edema model, a classical and widely used in vivo assay for the evaluation of acute anti-inflammatory agents. The protocol is designed to guide researchers in the standardized assessment of this compound's efficacy and to provide a framework for further investigation into its mechanism of action.
Data Presentation
While specific quantitative data from peer-reviewed publications on the time-course of paw edema inhibition by this compound is not publicly available, the following table represents an illustrative dataset consistent with the reported finding that this compound (200 mg/kg) exhibits an anti-inflammatory effect comparable to Indomethacin (10 mg/kg).[1] This table is intended to serve as a template for data presentation.
Table 1: Illustrative Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Time (hours) | % Inhibition at 3h |
| 0h | 1h | ||
| Vehicle Control (Saline) | - | 0.50 | 0.85 |
| This compound | 200 | 0.51 | 0.65 |
| Indomethacin | 10 | 0.49 | 0.62 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect the reported comparable efficacy of this compound and Indomethacin.
Experimental Protocols
Carrageenan-Induced Paw Edema Protocol
This protocol outlines the steps to induce and assess acute inflammation in a rodent model and to evaluate the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.9% saline, or saline with a small percentage of a surfactant like Tween 80 to aid dissolution)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (for oral gavage and subcutaneous injection)
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with continued access to water.
-
Grouping: Randomly divide the animals into three groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (200 mg/kg, p.o.)
-
Group 3: Indomethacin (10 mg/kg, p.o.)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (0 hour).
-
Test Compound Administration: Administer the vehicle, this compound, or Indomethacin orally (p.o.) to the respective groups.
-
Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of a 1% w/v carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw edema volume of the control group and V_t is the mean paw edema volume of the treated group.
-
Statistically analyze the data using an appropriate method (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathway and Experimental Workflow
Experimental Workflow Diagram
References
Application Notes and Protocols: Formalin Test with Tilifodiolide Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formalin test is a widely utilized in vivo model for assessing inflammatory pain and the efficacy of analgesic compounds. The test involves the subcutaneous injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. The initial acute phase (Phase 1) is characterized by immediate nociceptive behavior due to the direct chemical stimulation of nociceptors. This is followed by a quiescent period and then a more prolonged tonic phase (Phase 2) driven by inflammatory processes and central sensitization of the nervous system.[1]
Tilifodiolide, a diterpenoid isolated from Salvia tiliifolia, has demonstrated significant anti-inflammatory and antinociceptive properties. Its mechanism of action is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. These application notes provide a detailed protocol for utilizing the formalin test to evaluate the analgesic and anti-inflammatory effects of this compound.
Data Presentation
The efficacy of this compound in attenuating the pain response in the formalin test is summarized below. The data is presented as the effective dose required to produce a 50% reduction in the pain response (ED₅₀) for each phase of the test. Additionally, in vitro data on the inhibition of key pro-inflammatory cytokines are provided to support the anti-inflammatory mechanism of this compound.
Table 1: Antinociceptive Efficacy of this compound in the Formalin Test
| Phase of Formalin Test | This compound ED₅₀ (mg/kg) |
| Phase 1 (Acute Nociceptive) | 48.2 |
| Phase 2 (Inflammatory) | 28.9 |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Pro-inflammatory Mediator | This compound IC₅₀ (µM) |
| Tumor Necrosis Factor-α (TNF-α) | 5.66 |
| Interleukin-6 (IL-6) | 1.21 |
Experimental Protocols
This section outlines the detailed methodology for conducting the formalin test with the administration of this compound.
1. Animal Handling and Acclimatization
-
Species: Male Swiss Webster mice (20-25 g).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least 72 hours before the experiment. On the day of the experiment, transfer the mice to the testing room and allow them to habituate for at least 1-2 hours before any procedures begin.
2. Preparation of Reagents
-
Formalin Solution (2.5%): Prepare a 2.5% formalin solution by diluting commercially available 37% formaldehyde solution with sterile saline (0.9% NaCl). Prepare this solution fresh on the day of the experiment.
-
This compound Solution: Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and Tween 80). The final concentration should be adjusted to allow for the desired dosage to be administered in a volume of 10 mL/kg body weight. Prepare different concentrations for a dose-response study if required.
-
Vehicle Control: Prepare the vehicle solution without this compound to be administered to the control group.
3. Experimental Procedure
-
Habituation to Observation Chambers: Place individual mice in clear observation chambers (e.g., 25 cm x 25 cm x 25 cm) for at least 30 minutes before drug administration to allow for acclimatization to the testing environment. Mirrors may be placed behind the chambers to allow for an unobstructed view of the paws.
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle control via the desired route (e.g., intraperitoneal, oral). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure it is at its peak effect during the formalin test. A typical pre-treatment time is 30-60 minutes before the formalin injection.
-
-
Formalin Injection:
-
Gently restrain the mouse.
-
Inject 20 µL of the 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Immediately after the injection, return the mouse to the observation chamber.
-
-
Behavioral Observation and Scoring:
-
Start a timer immediately after the formalin injection.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.
-
The observation period is divided into two phases:
-
Phase 1 (Early/Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Late/Inflammatory Phase): 15-45 minutes post-formalin injection.
-
-
A quiescent period (interphase) typically occurs between 5 and 15 minutes where the animal exhibits minimal pain-related behaviors.
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behavior for each phase for each animal.
-
Compare the mean licking/biting time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percentage of inhibition of the pain response for each dose of this compound compared to the vehicle control.
-
Determine the ED₅₀ value using regression analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the formalin test with this compound administration.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for Evaluating Tilifodiolide Efficacy Using the Acetic Acid-Induced Writhing Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the acetic acid-induced writhing test for assessing the analgesic efficacy of Tilifodiolide. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and the proposed signaling pathway.
Introduction
The acetic acid-induced writhing test is a widely used and reliable animal model for screening peripherally acting analgesics.[1][2] Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response in rodents, which is a manifestation of visceral pain. This pain response is mediated by the release of endogenous inflammatory mediators, such as prostaglandins and bradykinin, which sensitize nociceptors.[1] The frequency of these writhing movements can be quantified to assess the efficacy of analgesic compounds.
This compound, a diterpenoid isolated from Salvia tiliifolia, has demonstrated significant antinociceptive and anti-inflammatory properties.[3][4][5] Notably, its analgesic effect in the acetic acid-induced writhing test is reported to be comparable to that of naproxen and is reversed by the opioid antagonist naloxone, suggesting an opioid-mediated mechanism of action.[3][4]
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound (high purity)
-
Vehicle: A suitable solvent for this compound (e.g., 0.5% carboxymethylcellulose in saline with a minimal amount of Tween 80 or DMSO to aid dissolution)
-
Positive Control: A standard analgesic drug such as Naproxen (e.g., 36.2 mg/kg) or Diclofenac Sodium.[3]
-
Negative Control: Vehicle solution
-
Inducing Agent: 0.6% (v/v) Acetic Acid solution in distilled water[6]
-
Opioid Antagonist (for mechanistic studies): Naloxone hydrochloride[3][4]
-
Experimental Animals: Male Swiss albino mice (or a similar strain) weighing between 20-30 grams.[1]
Animal Housing and Acclimatization
-
House the animals in a controlled environment with a 12-hour light/dark cycle, a constant temperature of 22 ± 2°C, and a relative humidity of 50 ± 10%.[6]
-
Provide standard rodent chow and water ad libitum.
-
Allow the animals to acclimatize to the laboratory conditions for at least one week prior to the experiment to minimize stress-related variability.[6]
-
Fast the animals for 12-18 hours before the experiment, with continued access to water.[6]
Experimental Design and Procedure
-
Animal Grouping: Randomly divide the mice into experimental groups (n=6-8 animals per group). A typical experimental design would include:
-
Group I (Vehicle Control): Receives the vehicle.
-
Group II (Positive Control): Receives a standard analgesic (e.g., Naproxen).
-
Group III-V (this compound Dose-Response): Receive different doses of this compound.
-
Group VI (Mechanistic Control): Receives this compound and Naloxone.
-
-
Administration of Test Substances:
-
Administer the vehicle, positive control, or this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) 30-60 minutes before the induction of writhing.[6]
-
For mechanistic studies, administer naloxone (e.g., 1-5 mg/kg, s.c. or i.p.) 10-15 minutes before the administration of this compound.[7]
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.[6]
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse in an individual transparent observation chamber.
-
After a 5-minute latency period, begin counting the number of writhes for a continuous period of 20-30 minutes.[6]
-
A "writhe" is characterized by a wave of contraction of the abdominal musculature followed by the extension of the hind limbs.[8]
-
Data Analysis
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Analyze the data for statistical significance using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is typically considered statistically significant.[6]
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different treatment groups.
Table 1: Dose-Dependent Efficacy of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 2.5 | - |
| This compound | 10 | 30.1 ± 2.1* | 33.4 |
| This compound | 32.3 | 22.5 ± 1.8 | 50.2 |
| This compound | 50 | 15.8 ± 1.5*** | 65.0 |
| Naproxen | 36.2 | 21.7 ± 1.9 | 52.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to the vehicle control group. (Note: The specific data points in this table are illustrative representations based on the reported ED50 of 32.3 mg/kg for this compound and are intended to demonstrate a dose-response relationship. Actual experimental results may vary.)[3]
Table 2: Reversal of this compound-Induced Analgesia by Naloxone
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 46.5 ± 2.8 | - |
| This compound | 32.3 | 23.1 ± 2.0** | 50.3 |
| Naloxone | 1 | 44.8 ± 2.6 | 3.7 |
| This compound + Naloxone | 32.3 + 1 | 42.3 ± 2.4 (ns) | 9.0 |
**p<0.01 compared to the vehicle control group; (ns) not significant compared to the vehicle control group. (Note: The specific data in this table are representative and illustrate the reversal of this compound's effect by naloxone, as has been reported qualitatively. The quantitative values are for illustrative purposes.)[3][4]
Visualizations
Experimental Workflow```dot
Caption: Proposed opioid receptor-mediated signaling pathway for this compound.
Interpretation and Conclusion
The acetic acid-induced writhing test serves as a robust primary screening tool for evaluating the peripheral analgesic properties of novel compounds like this compound. The dose-dependent reduction in the number of writhes provides a quantitative measure of the compound's efficacy.
The reversal of this compound's antinociceptive effect by naloxone is a critical finding, strongly indicating that its mechanism of action involves the activation of opioid receptors. [3][4]This activation likely leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of ion channel activity, ultimately reducing the release of nociceptive neurotransmitters and producing analgesia.
Further studies are warranted to identify the specific opioid receptor subtype(s) (μ, δ, or κ) with which this compound interacts and to fully elucidate its downstream signaling cascade. These detailed application notes and protocols provide a solid foundation for researchers to further investigate the therapeutic potential of this compound as a novel analgesic agent.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti‐inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tilifodiolide in LPS-Stimulated Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Tilifodiolide, a diterpenoid with anti-inflammatory properties, in in-vitro assays involving lipopolysaccharide (LPS)-stimulated macrophages. The protocols outlined below are designed to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent for inflammatory conditions.
Biological Activity of this compound
This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines in macrophages stimulated with LPS. This activity suggests its potential in modulating inflammatory responses.
Summary of Quantitative Data
The inhibitory effects of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated murine macrophages are summarized below.
| Compound | Target Cytokine | IC50 Value | Cell Model | Reference |
| This compound | TNF-α | 5.66 µM | LPS-stimulated murine macrophages | [1] |
| This compound | IL-6 | 1.21 µM | LPS-stimulated murine macrophages | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Protocol 1: Murine Macrophage Cell Culture and Treatment
This protocol describes the culture of a murine macrophage cell line (e.g., RAW 264.7) and subsequent treatment with this compound and LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate cell culture plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate the cells for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period. For cytokine analysis (ELISA), a 24-hour incubation is standard. For signaling pathway analysis (Western Blot), shorter incubation times (e.g., 15, 30, 60 minutes) are required.
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant.
-
For Western Blot: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protocol 2: Quantification of TNF-α and IL-6 by ELISA
This protocol outlines the measurement of TNF-α and IL-6 levels in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the kit manufacturer's instructions. This typically involves coating the plate with a capture antibody.
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standards provided in the kit to generate a standard curve.
-
Sample Addition: Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells of the ELISA plate.
-
Incubation: Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature).
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Streptavidin-HRP: After another wash step, add Streptavidin-HRP to each well and incubate.
-
Substrate Addition: Following a final wash, add the TMB substrate to each well. A color change will occur.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Protocol 3: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot
This protocol details the analysis of key proteins in the NF-κB and MAPK signaling pathways to investigate the mechanism of action of this compound.
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Perform final washes with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Experimental Workflow
Caption: Workflow for investigating this compound in LPS-stimulated macrophages.
Hypothesized Signaling Pathway Inhibition by this compound
While the precise molecular targets of this compound are still under investigation, a plausible mechanism involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, which are known to be activated by LPS. Furthermore, modulation of the Nrf2 pathway, a key regulator of the antioxidant response, could also contribute to its anti-inflammatory effects.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
References
Application Notes: Structure Elucidation of Tilifodiolide via X-ray Crystallography
Introduction
Tilifodiolide is a naturally occurring diterpenoid isolated from plants of the Salvia genus, such as Salvia tiliaefolia.[1][2] It has demonstrated notable anti-inflammatory and antinociceptive properties, making it a compound of interest for drug discovery and development.[3] The precise determination of its three-dimensional molecular structure is a critical step in understanding its mechanism of action, establishing structure-activity relationships (SAR), and enabling further chemical modification or synthesis. X-ray crystallography is the definitive method for obtaining high-resolution structural data of crystalline compounds, providing unambiguous proof of stereochemistry and molecular conformation.[4][5] These application notes provide a detailed overview and protocol for the structure elucidation of this compound using single-crystal X-ray diffraction.
Key Applications:
-
Absolute Stereochemistry Determination: Unambiguously defines the spatial arrangement of all atoms, which is crucial for biological activity.
-
Conformational Analysis: Reveals the precise three-dimensional shape of the molecule in the solid state.
-
Structure-Based Drug Design: Provides an accurate molecular model essential for computational studies, such as docking with biological targets to investigate its anti-inflammatory mechanism.[6][7]
-
Chemical Synthesis Validation: Serves as the gold standard for confirming the structure of synthetically produced this compound or its analogs.[8]
Crystallographic Data for this compound
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray analysis of this compound.[1]
| Parameter | Value |
| Crystal Data | |
| Molecular Formula | C₂₀H₁₆O₅ |
| Crystal Dimensions | ~ 0.2 x 0.28 x 0.42 mm |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 12.310 (2) Å |
| b | 10.514 (2) Å |
| c | 12.990 (3) Å |
| α, γ | 90° |
| β | 97.34 (2)° |
| Data Collection | |
| Diffractometer | Nicolet P3/F |
| Radiation | Ni-filtered Cu Kα (λ = 1.54178 Å) |
| Molecules per Asymmetric Unit (Z') | 2 (A and B) |
Experimental Protocols
This section details the methodology for determining the crystal structure of this compound, from crystal growth to final structure refinement.
Protocol 1: Crystallization of this compound
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[4]
Materials:
-
Purified this compound sample
-
Methanol (reagent grade or higher)
-
Small glass vial (e.g., 1-2 mL)
-
Vial cap or paraffin film
Procedure:
-
Dissolve a small amount of purified this compound in a minimal volume of methanol at room temperature to achieve a saturated or near-saturated solution.
-
Ensure the solution is free of any particulate matter. If necessary, filter through a microfilter.
-
Transfer the solution to a clean glass vial.
-
Loosely cap the vial or cover the opening with paraffin film, punching a few small holes with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitor the vial over several days to weeks for the formation of colorless, well-defined single crystals.
-
Once suitable crystals (approximately 0.2 - 0.4 mm in dimension) have formed, carefully extract one for mounting.[1]
Protocol 2: X-ray Diffraction Data Collection
This protocol describes the process of collecting diffraction data from a single crystal of this compound.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Nicolet P3/F)[1]
-
X-ray source with Copper (Cu) target and Nickel (Ni) filter
-
Goniometer head and mounting loops/pins
-
Cryostream (if low-temperature data collection is desired, though not specified in the original report)
Procedure:
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a cryo-loop or the tip of a glass fiber using a minimal amount of oil or grease.
-
Instrument Setup: Mount the goniometer head onto the diffractometer. Center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a preliminary set of diffraction images (frames). Use the positions of the reflections to determine the unit cell parameters and crystal system. For this compound, this was determined from 25 initial reflections.[1]
-
Data Collection Strategy: Based on the determined monoclinic space group (P2₁), devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves collecting multiple runs of frames at different crystal orientations.
-
Data Acquisition: Execute the full data collection run. The diffractometer exposes the crystal to Ni-filtered Cu Kα radiation (λ = 1.54178 Å) and records the diffraction patterns on a detector.[1]
Protocol 3: Structure Solution and Refinement
This phase involves processing the raw diffraction data to generate a final, validated 3D molecular model.
Software:
-
Data integration and scaling software (e.g., SHELX, XDS)
-
Structure solution and refinement software (e.g., SHELXS, SHELXL, Olex2)
Procedure:
-
Data Reduction and Integration: Process the raw diffraction images to integrate the intensity of each reflection spot and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Structure Solution (Phasing): Solve the "phase problem" to generate an initial electron density map. For small molecules like this compound, direct methods are typically employed. This initial map should reveal the positions of most non-hydrogen atoms.
-
Model Building: Fit the atoms of the this compound molecule (C₂₀H₁₆O₅) into the electron density map. The analysis for this compound revealed two independent molecules in the asymmetric unit.[1]
-
Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data. This is typically done using a least-squares minimization algorithm.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions, riding on their parent atoms.
-
Validation: After refinement converges, thoroughly validate the final structure using established crystallographic criteria (e.g., R-factors, goodness-of-fit, analysis of residual electron density).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the X-ray crystallographic structure elucidation of this compound.
Caption: Workflow for this compound structure elucidation by X-ray crystallography.
Biological Context: Anti-Inflammatory Action
This compound has been shown to inhibit the production of key pro-inflammatory cytokines.[3] The diagram below conceptualizes this inhibitory role in a macrophage-mediated inflammatory response.
Caption: Conceptual pathway of this compound's anti-inflammatory effect.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. This compound | C20H16O5 | CID 180446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Synthesis and X-Ray Crystal Structure Determination [research.amanote.com]
Troubleshooting & Optimization
Improving Tilifodiolide synthesis yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tilifodiolide. Our aim is to help improve synthesis yield and purity by addressing common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and related furanoclerodane diterpenoids.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Decalin Core Formation | Incomplete reaction, side reactions (e.g., epimerization), or poor stereocontrol. | Optimize reaction conditions (temperature, solvent, catalyst). Consider alternative cyclization strategies such as a Diels-Alder or a radical cyclization approach. Ensure starting materials are pure and dry. |
| Difficulty in Furan Ring Formation/Modification | Inefficient cyclization, degradation of the furan ring under harsh conditions, or low reactivity of the precursor. | For enzymatic approaches, ensure optimal pH and temperature for the specific CYP76BK1 ortholog. For chemical synthesis, explore mild conditions for furan formation. Protect sensitive functional groups elsewhere in the molecule before attempting furan modification.[1][2][3] |
| Formation of Stereoisomers | Lack of stereocontrol in key bond-forming reactions. | Employ stereoselective catalysts or chiral auxiliaries to control the formation of the desired stereoisomers.[4] Careful analysis of reaction mechanisms can help in designing more selective transformations. |
| Product Degradation During Workup | Sensitivity of functional groups (e.g., furan ring, lactone) to acidic or basic conditions. | Use neutral workup conditions whenever possible. Employ biphasic extraction with mild aqueous solutions. Minimize exposure to strong acids or bases. |
| Co-elution of Impurities During Chromatography | Similar polarity of the desired product and byproducts. | Utilize orthogonal purification techniques. For instance, follow up normal-phase chromatography with reverse-phase HPLC or size-exclusion chromatography. Consider derivatization to alter the polarity of the target compound for easier separation. |
| Low Purity After Purification | Presence of persistent, structurally similar impurities or residual reagents/catalysts. | For removal of specific reagents like organotin compounds, treatment with potassium fluoride on silica can be effective.[5] Multiple chromatographic steps with different solvent systems may be necessary. Recrystallization, if a suitable solvent is found, can significantly enhance purity.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of the this compound core structure?
A1: The construction of the trans-fused decalin ring system and the stereoselective introduction of substituents are critical. The choice of cyclization strategy (e.g., intramolecular Diels-Alder, radical cyclization) significantly impacts the overall yield and stereochemical outcome. Careful control of reaction conditions is paramount to avoid the formation of unwanted stereoisomers.
Q2: How can I improve the yield of the furan ring formation?
A2: The formation of the furan ring is a known challenge in the synthesis of furan-containing diterpenoids. If employing a biomimetic approach, using cytochrome P450 monooxygenases like CYP76BK1 orthologs has shown success in catalyzing the oxidative cyclization to form the furan ring.[1][2] For a purely synthetic route, consider intramolecular cyclization of a suitable precursor under mild acidic or basic conditions to avoid degradation.
Q3: What are the best methods for purifying this compound?
A3: A multi-step purification strategy is often necessary for complex natural products like this compound. This typically involves:
-
Initial purification: Column chromatography on silica gel using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol).[6]
-
Fine purification: High-Performance Liquid Chromatography (HPLC), often in reverse-phase mode (e.g., C18 column with a water/acetonitrile or water/methanol gradient), is crucial for separating closely related impurities.
-
Final polishing: Recrystallization from a suitable solvent system can yield highly pure crystalline material, which is ideal for characterization and biological assays.[6]
Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the issue?
A4: Multiple spots can indicate the presence of starting material, the desired product, byproducts, and/or stereoisomers. To diagnose the issue, you can:
-
Run co-spot TLC with your starting material.
-
Use a different TLC solvent system to try and resolve the spots.
-
Analyze a small aliquot of the crude reaction mixture by LC-MS to identify the molecular weights of the different components. This can help in identifying potential side products.
Q5: Are there any specific reagents or byproducts that are notoriously difficult to remove?
A5: Yes, reagents from certain reactions can be challenging to remove. For example, triphenylphosphine oxide (from Wittig or Mitsunobu reactions) and organotin compounds (from Stille couplings) can be persistent. For triphenylphosphine oxide, precipitation from a non-polar solvent or chromatography on silica gel is usually effective. For organotin byproducts, treatment of the crude mixture with a saturated aqueous solution of potassium fluoride can precipitate the tin salts, which can then be filtered off.[5]
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.
-
Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure.
-
Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the components.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
General Protocol for Reverse-Phase HPLC Purification
-
Sample Preparation: The partially purified sample is dissolved in the mobile phase or a compatible solvent. The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Column Equilibration: The HPLC column (e.g., C18) is equilibrated with the initial mobile phase conditions.
-
Injection: The filtered sample is injected onto the column.
-
Elution: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is used to elute the compounds. The gradient is programmed based on the polarity of the target compound and its impurities.
-
Detection and Fraction Collection: The eluting compounds are detected using a UV detector, and fractions corresponding to the desired peak are collected.
-
Solvent Removal: The solvent from the collected fractions is removed, often by lyophilization or evaporation under reduced pressure, to yield the pure compound.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A typical multi-step purification strategy for this compound.
Caption: A logical flowchart for troubleshooting synthesis issues.
References
- 1. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic studies of neoclerodane diterpenes from Salvia divinorum: selective modification of the furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Flavonoids: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdlookchem.com [sdlookchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Overcoming Tilifodiolide Solubility Issues In Vitro
Welcome to the technical support center for Tilifodiolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in-vitro experiments with this promising diterpenoid.
Troubleshooting Guide
This guide addresses common issues related to this compound's solubility in a question-and-answer format, offering step-by-step solutions to ensure reliable and reproducible experimental outcomes.
Question 1: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What's happening and how can I fix it?
Answer:
This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent stock is rapidly diluted into an aqueous medium where it is poorly soluble. Here’s a systematic approach to troubleshoot this issue:
-
Reduce the Final DMSO Concentration: The final concentration of Dimethyl Sulfoxide (DMSO) in your cell culture medium may be too low to maintain this compound in solution. While DMSO is an excellent solvent for many nonpolar compounds, its concentration in cell culture should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[1][2][3]
-
Optimize the Dilution Technique:
-
Serial Dilution: Instead of adding your concentrated this compound stock directly to the final volume of the medium, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to your final volume of complete medium.
-
Gradual Addition: Add the this compound stock solution dropwise to the vortexing culture medium. This gradual introduction can prevent localized high concentrations that lead to immediate precipitation.
-
-
Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO may help. This will require adding a larger volume to your culture, so be mindful of the final DMSO concentration.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Temperature can significantly affect the solubility of compounds.
Question 2: I'm still seeing precipitation even after optimizing my dilution technique. What other solubilization strategies can I try?
Answer:
If basic troubleshooting doesn't resolve the issue, you may need to consider alternative formulation strategies:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. A common combination is a 1:1 mixture of DMSO and ethanol. Other co-solvents to consider include polyethylene glycol (PEG) 400 or N-methyl-2-pyrrolidone (NMP). However, it is crucial to perform vehicle control experiments to ensure the co-solvent mixture does not affect your experimental results.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity. You will need to determine the optimal molar ratio of cyclodextrin to this compound.
-
Serum Proteins: If your experimental design permits, the proteins present in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. Ensure your complete medium contains the appropriate concentration of serum when preparing your final working solution.
Question 3: I am concerned about the potential toxicity of the solvents themselves on my cells. How can I mitigate this?
Answer:
Solvent toxicity is a valid concern and should be addressed with proper controls.
-
Determine the Maximum Tolerated Solvent Concentration: Before starting your experiments with this compound, perform a dose-response experiment with your chosen solvent or solvent mixture on your specific cell line. This will help you determine the maximum concentration that does not cause significant cytotoxicity. This is often referred to as the vehicle control.
-
Maintain Consistent Solvent Concentration: Ensure that all experimental wells, including the vehicle control, receive the same final concentration of the solvent. This allows you to distinguish the effects of this compound from any effects of the solvent.
-
Minimize Exposure Time: If possible, reduce the incubation time of your cells with the solvent-containing medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on its chemical structure as a diterpenoid lactone, this compound is expected to be soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing high-concentration stock solutions of hydrophobic compounds.[1]
Q2: Is there any quantitative solubility data available for this compound?
Q3: How can I experimentally determine the solubility of this compound?
A3: You can determine the kinetic or thermodynamic solubility. A common method is the shake-flask method. In this method, an excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, ethanol, or cell culture medium). The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). After centrifugation or filtration to remove undissolved solid, the concentration of this compound in the supernatant is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Q4: Can I store this compound solutions?
A4: It is best practice to prepare fresh working solutions of this compound for each experiment. If you need to store a stock solution in an organic solvent like DMSO, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. Aqueous solutions of this compound are not recommended for long-term storage due to potential degradation and precipitation.
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table provides a template for researchers to populate with their own experimental data. The expected solubility is qualitatively estimated based on the properties of similar diterpenoid lactones.
| Solvent | Expected Solubility | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Molar Solubility (mM) |
| Water | Very Low | Data not available | Data not available |
| PBS (pH 7.4) | Very Low | Data not available | Data not available |
| Ethanol | Moderate to High | Data not available | Data not available |
| Methanol | Moderate to High | Data not available | Data not available |
| DMSO | High | Data not available | Data not available |
Researchers are encouraged to determine these values empirically for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 336.34 g/mol .[4]
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (serum-free or complete, as required by the experiment)
-
Sterile microcentrifuge tubes or plates
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed, serum-free medium or PBS. For example, to prepare a 100 µM working solution from a 10 mM stock, you could first dilute the stock 1:10 in serum-free medium to make a 1 mM intermediate solution.
-
Vortex the intermediate dilution gently.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed complete cell culture medium.
-
Add the solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.
-
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in-vitro assays.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H16O5 | CID 180446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. increase drug solubility: Topics by Science.gov [science.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of Tilifodiolide for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Tilifodiolide in their experiments. Due to the limited availability of specific stability data for this compound, this document combines general knowledge of diterpenoid stability with published information on this compound's biological activities to offer practical advice. It is crucial for users to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a diterpenoid isolated from Salvia tiliifolia. It has demonstrated a range of biological effects, including anti-inflammatory, antinociceptive, antidiarrheal, and vasorelaxant activities.[1] Notably, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a modulator of inflammatory signaling pathways.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
While specific degradation pathways for this compound have not been extensively documented, based on the general chemical nature of diterpenoids, its stability is likely influenced by:
-
pH: Both acidic and alkaline conditions can potentially lead to the hydrolysis of ester or lactone functionalities if present in the structure.
-
Temperature: Elevated temperatures are known to accelerate the degradation of many organic compounds, including diterpenoids.[2]
-
Light: Exposure to UV or even ambient light can cause photodegradation.[2]
-
Oxidation: The presence of oxygen or other oxidizing agents may lead to oxidative degradation of the molecule.[2]
Q3: How should I prepare and store stock solutions of this compound?
To maximize the stability of your this compound stock solutions, the following practices are recommended:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving many organic compounds for in vitro studies. However, it is crucial to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid solvent-induced toxicity. For in vivo studies, a vehicle of DMSO, PEG300, Tween 80, and saline is a common formulation for poorly soluble compounds.
-
Storage Conditions:
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Q4: What are the signs of this compound degradation?
Degradation of your this compound solution may be indicated by:
-
A change in the color or clarity of the solution.
-
The appearance of precipitates.
-
Inconsistent or diminished biological activity in your experiments.
-
The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC).[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Possible Causes:
-
Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be above its aqueous solubility limit.
-
High Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high in the final medium, causing the compound to precipitate out.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound and cause it to precipitate.
-
pH and Temperature Changes: Changes in the pH or temperature of the medium upon addition of the this compound stock solution can affect its solubility.
Solutions:
-
Determine the Maximum Soluble Concentration: Perform a preliminary experiment to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.
-
Optimize Dilution Method:
-
Warm the cell culture medium to 37°C.
-
Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing.
-
Avoid adding a large volume of cold stock solution directly to the warm medium.
-
-
Reduce Final Solvent Concentration: Prepare a more concentrated stock solution to minimize the volume added to the culture medium. Aim for a final DMSO concentration of ≤ 0.5%.
-
Test in Serum-Free Media: To determine if serum components are causing precipitation, test the solubility of this compound in serum-free medium.
Issue 2: Inconsistent or Reduced Biological Activity
Possible Causes:
-
Degradation of Stock Solution: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Degradation in Experimental Conditions: this compound may be unstable under the specific conditions of your experiment (e.g., prolonged incubation at 37°C, exposure to light).
-
Inaccurate Pipetting: Inaccurate pipetting of the viscous stock solution can lead to variability in the final concentration.
Solutions:
-
Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound.
-
Perform a Stability Check: Analyze your stock solution by HPLC to check for the presence of degradation products.
-
Minimize Exposure to Harsh Conditions: Protect your experimental setup from light and minimize the incubation time if possible.
-
Use Positive Displacement Pipettes: For viscous stock solutions like DMSO, consider using positive displacement pipettes for more accurate dispensing.
Data Presentation
Table 1: General Stability Profile of Diterpenoids under Forced Degradation Conditions
| Stress Condition | Typical Observations | Potential Degradation Pathways |
| Acidic (e.g., 0.1 M HCl) | Potential for degradation. | Hydrolysis of ester or lactone groups. |
| Alkaline (e.g., 0.1 M NaOH) | Likely to cause significant degradation. | Hydrolysis of ester or lactone groups, epimerization. |
| Oxidative (e.g., 3% H₂O₂) | Potential for degradation. | Oxidation of electron-rich moieties. |
| Thermal (e.g., 60-80°C) | Degradation is likely, rate is temperature-dependent. | Various thermal decomposition reactions. |
| Photolytic (e.g., UV light) | Degradation is possible. | Photochemical reactions. |
Note: This table represents general trends for diterpenoids and should be confirmed with specific studies on this compound.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
-
Identification of Degradation Products:
-
For samples showing significant degradation, perform LC-MS analysis to determine the mass of the degradation products and aid in their structural elucidation.
-
Protocol 2: In Vitro NF-κB Activation Assay
Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium (with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Reagents for nuclear extraction
-
NF-κB p65 transcription factor assay kit (or antibodies for Western blot)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Nuclear Extraction: Following stimulation, wash the cells with ice-cold PBS and perform nuclear extraction according to a standard protocol or a commercial kit.
-
NF-κB p65 Quantification:
-
Transcription Factor Assay: Quantify the amount of active NF-κB p65 in the nuclear extracts using a transcription factor assay kit, which is typically an ELISA-based method.
-
Western Blot: Alternatively, analyze the nuclear extracts by Western blot using an antibody specific for the p65 subunit of NF-κB. A nuclear loading control (e.g., Lamin B1) should be used for normalization.
-
Mandatory Visualization
References
Troubleshooting Tilifodiolide isolation from plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of Tilifodiolide from plant extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation of this compound, presented in a question-and-answer format.
Question 1: I am experiencing a very low yield of this compound from my Salvia tiliaefolia extract. What are the potential causes and solutions?
Answer:
Low yield is a common challenge in natural product isolation. Several factors could be contributing to this issue:
-
Suboptimal Extraction Method: Traditional maceration may not be efficient enough for complete extraction. Consider using modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve extraction efficiency by disrupting plant cell walls more effectively.
-
Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. This compound is a diterpenoid, and solvents like acetone or methanol are generally effective. A comparative study of different solvents on Salvia species suggests that the choice of solvent significantly impacts the yield of target compounds.
-
Compound Degradation: Diterpenoids can be susceptible to degradation under harsh conditions. Prolonged exposure to high temperatures during extraction or solvent removal can lead to compound degradation.[1] It is advisable to perform extraction at room temperature or with minimal heat and to remove solvents under reduced pressure at low temperatures (<40°C).
-
Incomplete Purification: this compound may be lost during the purification steps. Ensure that the column chromatography parameters are optimized. This includes the choice of adsorbent (silica gel is commonly used), the solvent system for elution, and the fraction collection strategy.
Question 2: My purified this compound sample contains significant impurities. How can I improve its purity?
Answer:
Improving the purity of the final compound often requires a multi-step purification strategy:
-
Pre-purification: Before loading the sample onto a silica gel column, consider a liquid-liquid partitioning step to remove highly polar or non-polar impurities. A common procedure involves partitioning the crude extract between a methanol-water mixture and a non-polar solvent like benzene or petroleum ether.[2]
-
Column Chromatography Optimization:
-
Solvent System: The choice of eluting solvents is critical for good separation on a silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For this compound, solvent systems such as petroleum ether-ethyl acetate or dichloromethane-methanol have been used successfully.[2]
-
Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation.
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) to identify and combine the fractions containing pure this compound.
-
-
Recrystallization: If the purified sample is a solid, recrystallization from a suitable solvent can be a final step to enhance purity.
Question 3: I am observing degradation of this compound during my isolation process. What steps can I take to minimize this?
Answer:
Degradation of diterpenoids can be minimized by controlling several experimental conditions:
-
Temperature: Avoid high temperatures throughout the isolation process. Use extraction methods that can be performed at or near room temperature. During solvent evaporation, use a rotary evaporator with a water bath set to a low temperature.
-
Light and Air: Some natural products are sensitive to light and oxidation. It is good practice to store extracts and purified compounds in amber vials and under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
pH: Extreme pH conditions can also lead to the degradation of certain compounds. It is generally recommended to work under neutral pH conditions unless the protocol specifies otherwise.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Salvia tiliaefolia?
A1: The yield of this compound can vary depending on the plant material, geographical source, and the isolation method used. A reported yield from one study using solvent extraction and column chromatography was approximately 0.42% from the dried aerial parts of Salvia tiliaefolia.[2]
Q2: Which analytical techniques are suitable for the identification and quantification of this compound?
A2: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and quantification of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the retention time and the mass-to-charge ratio of the compound, which is useful for identification and quantification.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the isolated this compound.
Q3: From which part of the Salvia tiliaefolia plant is this compound typically isolated?
A3: this compound is typically isolated from the aerial parts (leaves and stems) of the Salvia tiliaefolia plant.[2]
Data Presentation
The following tables summarize quantitative data relevant to the isolation of diterpenoids and other phytochemicals from plant sources.
Table 1: Comparison of Extraction Methods on Phytochemical Yield (General)
| Extraction Method | Relative Yield | Extraction Time | Solvent Consumption | Notes |
| Maceration | Lower | Long (hours to days) | High | Simple setup, but can be inefficient.[3][4] |
| Ultrasound-Assisted Extraction (UAE) | Higher | Short (minutes) | Lower | More efficient due to cavitation effects.[5][6] |
| Microwave-Assisted Extraction (MAE) | Higher | Very Short (minutes) | Lower | Rapid heating can improve efficiency but may degrade thermolabile compounds. |
| Soxhlet Extraction | High | Moderate (hours) | High | Continuous extraction can be efficient but uses heat. |
Table 2: Influence of Solvent Polarity on the Extraction of Compounds from Salvia Species
| Solvent System | Polarity | General Yield of Diterpenoids | Reference |
| Petroleum Ether | Low | Low | [7] |
| Dichloromethane/Acetone | Medium | Moderate to High | [7] |
| Acetone | Medium-High | High | [2] |
| Methanol/Ethanol | High | High | [8] |
| Water | Very High | Low for less polar diterpenoids | [9][10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Salvia tiliaefolia (Maceration)
-
Plant Material Preparation: Air-dry the aerial parts of Salvia tiliaefolia and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material in acetone at room temperature for one week.
-
Filtration and Concentration: Filter the extract and remove the solvent in vacuo using a rotary evaporator at a temperature below 40°C to obtain a gummy residue.
-
Partitioning:
-
Partition the residue between a mixture of methanol and water (4:1) and a mixture of benzene and petroleum ether (1:1).
-
Concentrate the aqueous methanolic fraction in vacuo, add water, and extract with dichloromethane.
-
Dry the dichloromethane extract and remove the solvent to yield the crude extract containing this compound.[2]
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (70-230 mesh) in petroleum ether.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as petroleum ether-ethyl acetate (e.g., 9:1).
-
Gradually increase the polarity of the eluting solvent (e.g., to 4:1, 1:1 petroleum ether-ethyl acetate).
-
Alternatively, a dichloromethane-methanol gradient can be used.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the fractions by TLC using a suitable solvent system and a visualizing agent (e.g., UV light or an appropriate staining reagent).
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Diagram 2: Postulated Anti-inflammatory Signaling Pathway of this compound
Caption: this compound may inhibit TNF-α and IL-6 production.[11]
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between maceration and ultrasound-assisted extraction of white bracts with flowers of Bougainvillea spectabilis Willd. | Scientific Electronic Archives [scientificelectronicarchives.org]
- 5. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abietane and nor-abitane diterpenoids from the roots of Salvia rhytidea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tilifodiolide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Tilifodiolide for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported biological activities?
This compound is a diterpene natural product isolated from plants of the Salvia genus, such as Salvia tiliifolia.[1][2] It has demonstrated a range of biological activities in preclinical studies, including:
-
Anti-inflammatory effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
-
Antinociceptive (pain-relieving) effects: It has shown efficacy in animal models of pain.[2]
-
Antidiarrheal activity: this compound has been reported to have an antidiarrheal effect with an ED50 of 10.62 mg/kg when administered orally.[1]
-
Vasorelaxant properties: It exhibits vasorelaxant effects, mediated by nitric oxide and cyclic guanosine monophosphate.[1]
-
Neuropharmacological actions: Studies suggest it has anxiolytic and antidepressant-like effects, potentially involving GABA receptors and α2-adrenoreceptors.[1]
Q2: What is a recommended starting dose for in vivo studies with this compound?
Based on published literature, effective oral doses in mice have ranged from 1 mg/kg to 200 mg/kg.[1][2] For initial dose-finding studies, a range of doses within this spectrum is recommended. A suggested starting point could be a three-dose level study (e.g., 10 mg/kg, 50 mg/kg, and 200 mg/kg) to assess both efficacy and potential toxicity.
Q3: How should this compound be prepared for oral administration in mice?
This compound is a lipophilic compound with poor water solubility. Therefore, a suitable vehicle is required for oral administration (gavage). A common approach for such compounds is to prepare a suspension.
Vehicle Formulation: A frequently used vehicle for oral gavage of poorly soluble compounds is an aqueous suspension containing a suspending agent like methylcellulose or carboxymethylcellulose (CMC).
-
Example Vehicle: 0.5% (w/v) methylcellulose or 1-2% (w/v) carboxymethylcellulose in sterile water.
For compounds that are particularly difficult to suspend, a small amount of a co-solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the compound, which is then further diluted in the aqueous vehicle. The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.
Data Presentation
Table 1: Summary of Reported In Vivo Oral Dosages of this compound in Rodent Models
| Biological Activity | Animal Model | Dosage Range | Effective Dose (ED50) | Route of Administration | Reference |
| Antidiarrheal | Mice | 1 - 50 mg/kg | 10.62 mg/kg | Oral (p.o.) | [1] |
| Anxiolytic | Mice | 1 - 100 mg/kg | 20 mg/kg | Oral (p.o.) | [1] |
| Antidepressant | Mice | 50 mg/kg | - | Oral (p.o.) | [1] |
| Anti-inflammatory | Mice | 200 mg/kg (single dose) | - | Oral (p.o.) | [2] |
| Antinociceptive (Phase 1) | Mice | - | 48.2 mg/kg | Oral (p.o.) | [2] |
| Antinociceptive (Phase 2) | Mice | - | 28.9 mg/kg | Oral (p.o.) | [2] |
| Antinociceptive (Acetic Acid) | Mice | - | 32.3 mg/kg | Oral (p.o.) | [2] |
Table 2: Summary of Reported In Vitro Efficacy of this compound
| Biological Activity | Assay | Inhibitory Concentration (IC50) | Reference |
| Anti-inflammatory | TNF-α production in LPS-stimulated murine macrophages | 5.66 µM | [2] |
| Anti-inflammatory | IL-6 production in LPS-stimulated murine macrophages | 1.21 µM | [2] |
| Vasorelaxant | - | EC50 = 48 ± 3.51 μM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir until fully dissolved.
-
Prepare the suspension. Gradually add the this compound powder to the vehicle while continuously vortexing or stirring to ensure a uniform suspension. If using a co-solvent, first dissolve this compound in a minimal amount of DMSO and then add this solution dropwise to the vehicle under vigorous stirring.
-
Ensure homogeneity. Before each administration, vortex the suspension thoroughly to ensure a uniform distribution of the compound.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize the mice to handling for several days before the experiment to reduce stress.
-
Determine Dosing Volume: Weigh each mouse immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg).
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice). Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy at Previously Reported Doses
-
Possible Cause: Poor bioavailability due to inadequate formulation.
-
Solution: Ensure the this compound suspension is homogenous. Consider particle size reduction of the compound (micronization) to improve dissolution. Alternative formulation strategies, such as a lipid-based formulation, could also be explored.
-
-
Possible Cause: High inter-individual variability in absorption.
-
Solution: Standardize experimental conditions, such as the fasting state of the animals, as food can affect the absorption of lipophilic compounds. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Prepare the formulation fresh before each use. Store the stock compound under appropriate conditions (e.g., protected from light and moisture).
-
Issue 2: Signs of Toxicity in Animals
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Possible Cause: The administered dose is above the maximum tolerated dose (MTD).
-
Solution: Reduce the dosage. Conduct a dose-range finding study to determine the MTD in your specific animal model.
-
-
Possible Cause: Vehicle-induced toxicity.
-
Solution: Include a vehicle-only control group in your experiment. If toxicity is observed in this group, consider an alternative, less toxic vehicle.
-
-
Possible Signs of Toxicity in Mice:
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Weight loss
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Reduced activity or lethargy
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Ruffled fur
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Unstable gait or ataxia
-
Abdominal pain (hunched posture)
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Changes in breathing
-
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for in vivo dosage optimization of this compound.
References
Technical Support Center: Large-Scale Synthesis of Tilifodiolide and Related Clerodane Diterpenoids
Disclaimer: As of the latest literature review, a complete total synthesis of Tilifodiolide has not been published. Therefore, this technical support center provides guidance based on the established challenges and methodologies for the synthesis of structurally related complex clerodane diterpenoids. The experimental protocols and quantitative data presented are illustrative and based on common issues encountered in the synthesis of similar natural products. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of complex clerodane diterpenoids like this compound?
The large-scale synthesis of clerodane diterpenoids presents several significant challenges, including:
-
Stereocontrol: The dense and complex stereochemistry of the decalin core requires highly selective reactions to obtain the desired isomer.
-
Furan Ring Stability: The furan moiety can be sensitive to acidic and oxidative conditions, which are common in multi-step syntheses.
-
Lactone Formation: Constructing the lactone ring, especially on a sterically hindered scaffold, can be difficult and require specific reagents.
-
Purification: The separation of closely related diastereomers and impurities on a large scale can be challenging and require specialized chromatographic techniques.
-
Scalability of Reactions: Many reactions that work well on a small scale may not be directly translatable to a larger scale due to issues with mixing, heat transfer, and reagent addition.
Q2: What analytical techniques are most crucial for monitoring the synthesis of this compound-like molecules?
A combination of analytical techniques is essential for successful synthesis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, assess purity, and quantify yields. Chiral HPLC may be necessary to resolve enantiomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.
-
X-ray Crystallography: To unambiguously determine the stereochemistry of crystalline intermediates.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Formation of the Clerodane Core
Question: My key cyclization reaction (e.g., Diels-Alder or intramolecular aldol) to form the decalin core of a this compound precursor is resulting in a mixture of diastereomers with low selectivity. How can I improve this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst/Lewis Acid | Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and chiral catalysts to enhance facial selectivity. |
| Incorrect Reaction Temperature | Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired diastereomer. Perform a temperature optimization study. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂). |
| Substrate Conformation | If possible, modify the substrate to introduce a bulky protecting group that can direct the approach of the incoming reagent, thereby improving stereoselectivity. |
Hypothetical Experimental Protocol: Diels-Alder Cyclization for Decalin Core Synthesis
-
To a solution of the diene (1.0 eq) in dry toluene (0.1 M) under an argon atmosphere at -78 °C, add the dienophile (1.2 eq).
-
Slowly add a solution of Et₂AlCl (1.1 eq) in toluene over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Degradation of the Furan Moiety
Question: I am observing decomposition of the furan ring during my synthetic sequence, particularly during deprotection or oxidation steps. How can I mitigate this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strongly Acidic Conditions | Avoid strong protic acids (e.g., HCl, H₂SO₄). Use milder acidic conditions (e.g., PPTS, CSA) or Lewis acids for deprotection. Buffer reactions where acidity might increase. |
| Oxidative Cleavage | Be cautious with strong oxidizing agents. For nearby oxidations, choose selective reagents that do not affect the furan ring. If furan oxidation is intended, use specific methods like singlet oxygen cycloaddition. |
| Electrophilic Attack | The furan ring is susceptible to electrophilic attack. Protect the furan ring if necessary, or carry out electrophilic additions under carefully controlled conditions at low temperatures. |
Hypothetical Data on Furan Stability Under Different Deprotection Conditions
| Deprotection Reagent | Temperature (°C) | Reaction Time (h) | Yield of Deprotected Product (%) | Furan Degradation (%) |
| 3M HCl | 25 | 4 | 45 | 55 |
| PPTS in MeOH | 50 | 12 | 85 | 15 |
| TMSOTf, 2,6-lutidine | 0 | 2 | 92 | <5 |
Issue 3: Challenges in Large-Scale Purification
Question: I am finding it difficult to separate my desired product from closely related impurities on a large scale using column chromatography. What are my options?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Resolution in Chromatography | Optimize the mobile phase for better separation on an analytical scale first. Consider using a different stationary phase (e.g., diol, cyano). For large-scale purification, flash chromatography with a high-performance stationary phase can be effective. Preparative HPLC is an option for high-purity final products but can be costly. |
| Product is an Oil or Amorphous Solid | Attempt to induce crystallization by screening a wide range of solvent systems and using techniques like seeding or anti-solvent addition. Crystallization is a highly effective and scalable purification method. |
| Thermal Instability of the Compound | If the compound is sensitive to heat, avoid high temperatures during solvent removal. Use techniques like lyophilization or a centrifugal evaporator. For chromatography, ensure the column does not heat up during the run. |
Decision Tree for Large-Scale Purification Strategy
Caption: Decision tree for selecting a purification method.
Navigating Research with Tilifodiolide: A Guide to its Use in Animal Models
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Tilifodiolide in animal models, this technical support center offers guidance based on currently available preclinical data. To date, published studies on this compound have primarily focused on its therapeutic potential, with limited information available regarding its side effect profile. This resource aims to provide a framework for addressing potential experimental challenges and will be updated as new safety and toxicology data emerge.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diterpene natural product isolated from the plant Salvia tiliifolia. It has garnered research interest for its various biological activities.
Q2: What are the known therapeutic effects of this compound in animal models?
Preclinical studies in animal models, primarily rodents, have demonstrated several potential therapeutic effects of this compound, including:
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Anti-inflammatory and Antinociceptive Effects: this compound has been shown to reduce inflammation and alleviate pain in various animal models.[1][2]
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Antidiarrheal and Vasorelaxant Properties: Studies indicate its potential in managing diarrhea and promoting the relaxation of blood vessels.[3][4][5]
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Neuropharmacological Actions: Research suggests this compound may possess anxiolytic (anxiety-reducing) and antidepressant-like effects.[3][4][5]
Q3: What are the reported side effects of this compound in animal models?
Based on a comprehensive review of currently available scientific literature, there is a notable lack of specific information regarding adverse effects or toxicity associated with this compound administration in animal models. One study reported that this compound did not affect locomotor activity in mice, suggesting an absence of sedative or motor-impairing effects at the doses tested.[1][2] However, dedicated safety pharmacology and toxicology studies are not yet publicly available.
Q4: Are there any known mechanisms of toxicity for this compound?
As there are no significant adverse effects reported in the literature, the mechanisms of toxicity for this compound have not been elucidated.
Troubleshooting Guide
Given the limited data on this compound's side effects, this troubleshooting guide is based on general principles of in vivo pharmacology and potential issues that could arise with a novel compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity/Mortality | - Dose Miscalculation: Incorrect preparation of dosing solutions. - Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. - Off-Target Effects: At higher doses, unforeseen off-target pharmacology may lead to toxicity. | 1. Verify Calculations and Preparation: Double-check all calculations for dose and concentration. Prepare fresh dosing solutions. 2. Conduct Vehicle Control Study: Administer the vehicle alone to a control group of animals to rule out its toxicity. 3. Perform Dose-Range Finding Study: Start with a low dose of this compound and gradually escalate to determine the maximum tolerated dose (MTD). |
| Signs of Animal Distress (e.g., lethargy, ruffled fur, weight loss) | - Pharmacological Effects: The intended pharmacological action might cause transient distress. - Early Signs of Toxicity: The observed signs could be early indicators of systemic toxicity. | 1. Increase Monitoring Frequency: Closely observe animals for the onset, duration, and severity of clinical signs. 2. Implement a Scoring System: Use a standardized clinical scoring system to objectively assess animal well-being. 3. Consider Dose Reduction: If signs of distress are observed, consider reducing the dose in subsequent experiments. |
| Inconsistent or Lack of Efficacy | - Poor Bioavailability: The compound may not be well absorbed via the chosen route of administration. - Metabolic Instability: this compound might be rapidly metabolized and cleared from the body. - Formulation Issues: The compound may not be fully dissolved or stable in the chosen vehicle. | 1. Evaluate Different Routes of Administration: If oral administration is ineffective, consider intraperitoneal or intravenous routes. 2. Pharmacokinetic (PK) Studies: Conduct preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. 3. Assess Formulation: Ensure the compound is fully solubilized and stable in the vehicle for the duration of the experiment. |
Data Presentation: A Template for Future Studies
As more research on the safety profile of this compound becomes available, the following tables can be used to summarize key quantitative data.
Table 1: Dose-Response Relationship for Efficacy and Toxicity of this compound
| Animal Model | Route of Administration | Effective Dose (ED50) for [Therapeutic Effect] | Toxic Dose (TD50) or No-Observed-Adverse-Effect-Level (NOAEL) | Therapeutic Index (TD50/ED50) |
| e.g., Mouse | e.g., Oral (p.o.) | Data Not Available | Data Not Available | Data Not Available |
| e.g., Rat | e.g., Intraperitoneal (i.p.) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Summary of Preclinical Safety Pharmacology Findings for this compound
| Organ System | Animal Model | Assessment | Dose Range Tested | Observed Effects |
| Central Nervous System | e.g., Mouse | e.g., Irwin Test, Locomotor Activity | Data Not Available | e.g., No effect on locomotor activity[1][2] |
| Cardiovascular System | e.g., Rat | e.g., Blood Pressure, Heart Rate, ECG | Data Not Available | Data Not Available |
| Respiratory System | e.g., Rat | e.g., Respiratory Rate, Tidal Volume | Data Not Available | Data Not Available |
Experimental Protocols: A General Framework
Detailed experimental protocols for assessing the side effects of this compound are not currently published. However, standard protocols for preclinical safety and toxicity studies can be adapted.
1. Acute Toxicity Study (e.g., OECD Guideline 423)
-
Objective: To determine the short-term toxicity of a single high dose of this compound.
-
Methodology:
-
Administer a single dose of this compound to a small group of rodents.
-
Observe animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Conduct a gross necropsy at the end of the study.
-
Estimate the median lethal dose (LD50) if mortality occurs.
-
2. Repeat-Dose Toxicity Study (e.g., OECD Guideline 407)
-
Objective: To evaluate the toxic effects of repeated administration of this compound over a period of 28 days.
-
Methodology:
-
Administer this compound daily to groups of rodents at three or more dose levels for 28 days.
-
Include a control group receiving the vehicle alone.
-
Monitor clinical signs, body weight, food and water consumption throughout the study.
-
Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the treatment period.
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Perform a full necropsy and histopathological examination of major organs.
-
Visualizing Experimental Workflows
The following diagrams illustrate standard workflows for preclinical research involving a novel compound like this compound.
Caption: Preclinical development workflow for this compound.
Caption: Logical workflow for troubleshooting unexpected findings.
References
- 1. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) | Semantic Scholar [semanticscholar.org]
- 3. Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibiotics-resistance.pharmaceuticalconferences.com [antibiotics-resistance.pharmaceuticalconferences.com]
- 5. research.pharmaceuticalconferences.com [research.pharmaceuticalconferences.com]
Technical Support Center: Refining Analytical Techniques for Tilifodiolide Quantification
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying Tilifodiolide?
A1: Like many clerodane diterpenoids, this compound may present challenges such as the lack of a strong UV chromophore, making sensitive detection by HPLC-UV difficult.[1][2] Additionally, optimizing ionization for LC-MS analysis can be complex. Co-elution with isomeric compounds is another potential issue that requires careful chromatographic optimization.
Q2: Which analytical technique is best suited for this compound quantification?
A2: Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be suitable, depending on the specific requirements of the analysis.[3] UPLC-MS offers higher sensitivity and selectivity, which is advantageous for complex matrices or when low detection limits are required.[4] HPLC-UV is a more accessible technique and can be sufficient for purity assessments and quantification of bulk material if a suitable wavelength can be identified.[3]
Q3: How can I improve the UV detection of this compound?
A3: Since many diterpenoids lack strong chromophores, detection at lower wavelengths (e.g., 210 nm) may be necessary to improve sensitivity.[2] A photodiode array (PDA) detector is highly recommended to screen for the optimal detection wavelength. If sensitivity remains an issue, derivatization to introduce a chromophore could be explored, or switching to a more sensitive technique like mass spectrometry.
Q4: What are the typical ionization characteristics of clerodane diterpenoids in mass spectrometry?
A4: For clerodane diterpenes, Electrospray Ionization (ESI) in positive ion mode is often effective.[3][5] You can typically expect to see protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.[5] Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
Q5: Where can I obtain a reference standard for this compound?
A5: Currently, a commercially available, certified reference standard for this compound may be difficult to source. It may be necessary to isolate and purify this compound from its natural source, Salvia tiliifolia, and characterize it thoroughly (e.g., by NMR, MS, and melting point) to be used as a primary standard. The original isolation of this compound was reported from Salvia tiliifolia.[6]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate sample solvent- Secondary interactions with the stationary phase | - Reduce sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.- Use a column with end-capping or a different stationary phase chemistry. Consider adding a competitive agent (e.g., triethylamine) to the mobile phase in small concentrations if silanol interactions are suspected. |
| Inconsistent Retention Times | - Changes in mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks | - Prepare fresh mobile phase daily and ensure adequate mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Low Signal Intensity | - this compound's weak chromophore- Low sample concentration- Incorrect detection wavelength | - Scan for the optimal detection wavelength using a PDA detector, likely in the low UV range (200-220 nm).- Concentrate the sample, if possible.- Consider switching to a more sensitive detector like a mass spectrometer. |
| Split Peaks | - Column void or contamination- Co-elution of isomers- Sample solvent incompatible with mobile phase | - Replace the column or guard column. Back-flushing the column (if permissible by the manufacturer) may help.- Optimize the mobile phase composition or gradient to improve resolution.- Ensure the sample is dissolved in a solvent weaker than the mobile phase. |
LC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Ionization/Low Signal | - Suboptimal ESI source parameters- Inappropriate mobile phase additives | - Optimize ESI parameters such as capillary voltage, gas flow, and temperature.- Experiment with different mobile phase additives like formic acid, acetic acid, or ammonium formate to promote protonation. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with ionization | - Improve chromatographic separation to move the analyte peak away from interfering compounds.- Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix components.- Use a stable isotope-labeled internal standard if available. |
| In-source Fragmentation | - High source temperature or cone voltage | - Reduce the source temperature and/or cone voltage to minimize fragmentation before the mass analyzer. |
| Formation of Multiple Adducts | - Presence of various salts in the sample or mobile phase | - While common, this can complicate quantification. Select the most abundant and consistent adduct for quantification.- Use a mobile phase with a single, consistent additive (e.g., formic acid for [M+H]+ or sodium acetate for [M+Na]+). |
Experimental Protocols
Starting Point Protocol for HPLC-UV Analysis
This protocol is a suggested starting point for method development and requires optimization and validation for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: PDA detector, scan range 190-400 nm. Monitor at an optimal wavelength determined from the spectrum of this compound (likely around 210 nm).
-
Sample Preparation: Dissolve the extract or sample in the initial mobile phase composition (95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Starting Point Protocol for UPLC-MS/MS Analysis
This protocol is designed for higher sensitivity and selectivity and requires access to a UPLC-MS/MS system.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 7.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transition: The exact mass of this compound is approximately 336.1 g/mol .[7] The precursor ion would likely be m/z 337.1 [M+H]+. Product ions would need to be determined by infusing a pure standard and performing a product ion scan.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of the precursor ion.
-
-
Sample Preparation: Same as for HPLC-UV, but dilution may be required due to the higher sensitivity of the instrument.
Quantitative Data Summary (Hypothetical for Method Validation)
The following table presents typical validation parameters that should be established for a quantitative method for this compound. The values are hypothetical and serve as a target for method development.
| Parameter | HPLC-UV (Target) | UPLC-MS/MS (Target) |
| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.0 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical workflow for troubleshooting common HPLC/UPLC issues.
References
- 1. research.wur.nl [research.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C20H16O5 | CID 180446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tilifodiolide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Tilifodiolide. The strategies outlined below are applicable to many poorly soluble and permeable compounds and should be adapted and optimized for the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited in publicly available literature, diterpenes as a class of compounds can exhibit poor oral bioavailability due to two primary factors:
-
Low Aqueous Solubility: Many diterpenoids are lipophilic and have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The molecular size and structure of this compound may hinder its passive diffusion across the intestinal epithelium. It may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.
Q2: What are the initial steps to consider when formulating this compound for improved bioavailability?
A2: A logical first step is to characterize the physicochemical properties of this compound to understand the primary absorption barrier. Key parameters to determine are its aqueous solubility, dissolution rate, and intestinal permeability. Based on the Biopharmaceutics Classification System (BCS), this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Formulation strategies can then be tailored accordingly.[1][2]
Q3: Can particle size reduction be an effective strategy for this compound?
A3: Yes, particle size reduction is a common and effective strategy for improving the dissolution rate of poorly soluble drugs.[3][4][5] By increasing the surface area-to-volume ratio, micronization or nanosizing can enhance the dissolution rate in the GI tract, potentially leading to improved absorption and bioavailability.[5][6]
Q4: What are lipid-based formulations and how can they help with this compound?
A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and cosolvents that can solubilize lipophilic drugs like this compound.[4][7] Upon gentle agitation in the aqueous environment of the GI tract, they form fine oil-in-water emulsions or microemulsions, which can enhance drug solubilization and absorption.[4][8]
Q5: How can cyclodextrins improve the bioavailability of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[8][9] They can form inclusion complexes with poorly soluble molecules like this compound, effectively increasing its aqueous solubility and dissolution rate.[5][8][9]
Troubleshooting Guides
Issue 1: Low and Variable in vivo Exposure Despite Successful Formulation
| Potential Cause | Troubleshooting Step |
| Efflux Transporter Activity (e.g., P-gp) | Co-administer this compound with a known P-gp inhibitor in preclinical models to assess if efflux is a limiting factor. |
| First-Pass Metabolism | Investigate the metabolic stability of this compound in liver microsomes or hepatocytes to determine the extent of first-pass metabolism. |
| Formulation Instability in GI Fluids | Evaluate the stability of the formulated this compound in simulated gastric and intestinal fluids to ensure the drug remains solubilized. |
Issue 2: Difficulty in Achieving a Stable Nanosuspension of this compound
| Potential Cause | Troubleshooting Step |
| Particle Aggregation | Optimize the type and concentration of stabilizers (surfactants or polymers) in the formulation. |
| Ostwald Ripening | Select a stabilizer that effectively adsorbs to the particle surface and reduces the solubility of the drug in the continuous phase. |
| Inconsistent Milling/Homogenization | Standardize the milling or homogenization parameters, such as time, speed, and temperature, to ensure reproducibility. |
Issue 3: Poor Drug Loading in Lipid-Based Formulations
| Potential Cause | Troubleshooting Step |
| Low Solubility in Lipid Excipients | Screen a wider range of oils, surfactants, and cosolvents to identify a system with higher solubilizing capacity for this compound. |
| Drug Precipitation Upon Dilution | Adjust the ratio of surfactant to cosolvent to improve the stability of the resulting emulsion or microemulsion upon dilution in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a suitable stabilizer (e.g., 0.2% w/v Poloxamer 188).
-
Pre-homogenize the suspension using a high-shear homogenizer for 10 minutes.
-
-
Milling:
-
Transfer the suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a defined speed and temperature for a specified duration (e.g., 4-8 hours).
-
-
Particle Size Analysis:
-
Withdraw samples at regular intervals and measure the particle size distribution using dynamic light scattering (DLS).
-
-
Harvesting:
-
Separate the nanosuspension from the milling media.
-
The nanosuspension can be used directly or lyophilized for long-term storage.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and cosolvents (e.g., Transcutol HP).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsification region and prepare the SEDDS formulation by mixing the components until a clear solution is formed.
-
Incorporate this compound into the SEDDS and mix until fully dissolved.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the SEDDS to water and observing the formation of an emulsion.
-
Measure the droplet size of the resulting emulsion using DLS.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL) |
| Oil | Capryol 90 | 15.2 |
| Labrafil M 1944 CS | 12.8 | |
| Surfactant | Kolliphor RH 40 | 35.5 |
| Cremophor EL | 28.1 | |
| Cosolvent | Transcutol HP | 50.7 |
| Propylene Glycol | 25.3 |
Table 2: Comparison of Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 | 2.0 | 600 | 100 |
| Nanosuspension | 50 | 450 | 1.5 | 1800 | 300 |
| SEDDS | 50 | 750 | 1.0 | 3600 | 600 |
Visualizations
Caption: Strategies to enhance the bioavailability of this compound.
Caption: Workflow for developing a SEDDS formulation for this compound.
Caption: Absorption pathway of a formulated poorly soluble drug.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of isolated Tilifodiolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of isolated Tilifodiolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it isolated?
A1: this compound is a clerodane-type diterpenoid, a natural product isolated from the aerial parts of the plant Salvia tiliifolia Vahl (Lamiaceae).[1][2][3] It has demonstrated a range of biological activities, including anti-inflammatory, antinociceptive, antidiarrheal, vasorelaxant, anxiolytic, and antidepressant effects.[1][3]
Q2: What causes batch-to-batch variability in isolated this compound?
A2: As a botanical natural product, this compound's consistency can be affected by numerous factors.[4] Variability is often introduced by inconsistencies in the raw plant material and the extraction and purification processes.[5][6] Key factors include:
-
Botanical Raw Material: Genetic variations, climate, harvest time, and storage conditions of Salvia tiliifolia can alter the chemical composition of the plant material.[5][6]
-
Extraction and Isolation Process: Minor deviations in extraction solvents, temperature, or chromatographic procedures can lead to different impurity profiles and yields between batches.[7][8]
-
Storage and Handling: this compound's stability can be compromised by environmental factors such as temperature, light, and humidity during storage.[9][10]
Q3: How can I detect variability between my batches of this compound?
A3: A combination of analytical techniques is recommended to assess the consistency of different batches.[11] High-Performance Liquid Chromatography (HPLC) is a powerful tool for creating a chemical "fingerprint" of each batch, allowing for quantitative comparison of the main components.[6][12] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.[11][13]
Q4: What are the potential consequences of using variable batches in my experiments?
Q5: How should I store isolated this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[10] It is advisable to store it in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from oxygen and humidity.[9][14] For long-term storage, keeping the compound at -20°C or -80°C is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise from batch-to-batch variability.
Issue 1: Inconsistent results in cell-based assays (e.g., IC50 values vary significantly between experiments).
-
Possible Cause: The purity or potency of the this compound batches differs. The presence of impurities or degradation products could interfere with the assay.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the different batches using HPLC to compare their purity profiles and quantify the amount of this compound present.
-
Confirm Identity: Use LC-MS or NMR to confirm the chemical identity of the main peak as this compound and to identify any major impurities.
-
Assess Stability: Check if the compound has degraded in your solvent. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Standardize: If possible, obtain a certified reference standard of this compound to calibrate your assays and normalize results across different batches.
-
Issue 2: Poor solubility or precipitation of the compound in the experimental medium.
-
Possible Cause: The presence of different impurities between batches could alter the overall solubility characteristics of the sample.
-
Troubleshooting Steps:
-
Purity Analysis: As above, use HPLC and MS to check for impurities that might be less soluble.
-
Solvent Optimization: Re-evaluate the best solvent for your stock solution (e.g., DMSO, ethanol). Ensure you are not exceeding the solubility limit when diluting into your aqueous experimental medium.
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation before use.[9]
-
Issue 3: Unexpected biological effects or toxicity observed with a new batch.
-
Possible Cause: The new batch may contain a novel impurity with its own biological activity or toxicity.
-
Troubleshooting Steps:
-
Comparative Fingerprinting: Run a detailed comparative analysis of the "good" and "bad" batches using HPLC and LC-MS to identify any unique peaks (impurities) in the problematic batch.[6]
-
Review Isolation Protocol: If you are isolating the compound yourself, review your protocol for any deviations that could have introduced new substances.[15]
-
Data & Protocols
Table 1: Key Factors Influencing this compound Stability
| Factor | Influence on Stability | Recommended Mitigation |
| Temperature | High temperatures can accelerate chemical degradation reactions like oxidation and hydrolysis.[16] | Store at low temperatures (-20°C or below for long-term). Avoid heat sources. |
| Light | Exposure to UV or visible light can cause photochemical degradation.[10] | Store in amber vials or protect from light by wrapping containers in foil. |
| Humidity/Moisture | Can lead to hydrolysis of labile functional groups.[14] | Store in a desiccator or with a desiccant. Use airtight containers. |
| Oxygen | Can cause oxidative degradation of the molecule.[9] | Store under an inert atmosphere (e.g., nitrogen or argon). |
| pH | Extreme pH values in solutions can catalyze hydrolysis or other degradation pathways.[14][16] | Use buffered solutions when possible and prepare fresh solutions before use. |
Table 2: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Key Information Provided |
| HPLC-UV | Purity assessment and quantification. | Provides a chromatogram ("fingerprint") to assess purity (%) and quantify the concentration against a standard.[12] |
| LC-MS | Identity confirmation and impurity identification. | Confirms the molecular weight of this compound and helps identify the mass of unknown impurities.[13][17] |
| NMR Spectroscopy | Structural elucidation and confirmation. | Confirms the chemical structure of the isolated compound and can help identify the structure of impurities.[11][18] |
| FTIR Spectroscopy | Functional group analysis. | Confirms the presence of key functional groups (e.g., lactones, furans) in the molecule's structure.[11] |
Experimental Protocols
Protocol 1: HPLC Fingerprinting for Batch Comparison
Objective: To assess the purity and consistency of different this compound batches.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve each this compound batch in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 100% B
-
25-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength relevant for this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run each sample in triplicate.
-
Compare the resulting chromatograms. Look for the retention time of the main peak (this compound) and the number and area of impurity peaks.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Accelerated Stability Study
Objective: To quickly assess the potential stability issues of a new this compound batch.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a this compound solution (e.g., 1 mg/mL in DMSO) from the same stock.
-
Stress Conditions: Expose the aliquots to different stress conditions for a defined period (e.g., 24-48 hours):
-
Heat: 40°C and 60°C.
-
Light: Place under a UV lamp or in direct sunlight (include a dark control).
-
Acid/Base: Add a small amount of dilute HCl (to pH ~2) or NaOH (to pH ~10).
-
Oxidation: Add a small amount of 3% H₂O₂.
-
-
Analysis: After the stress period, analyze each sample using the HPLC method described above, comparing it to a control sample stored at -20°C.
-
Evaluation: Significant degradation under any of these conditions will highlight potential stability liabilities and inform proper storage and handling procedures.[9]
Visualizations
Caption: Workflow for the isolation and quality control of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00065D [pubs.rsc.org]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. One moment, please... [iipseries.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Tilifodiolide and Naproxen: A Comparative Analysis of Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The management of inflammation is a cornerstone of modern medicine, with NSAIDs like naproxen being widely utilized. However, the quest for novel anti-inflammatory agents with improved safety and efficacy profiles has led to the investigation of natural products, such as tilifodiolide, isolated from Salvia tiliifolia. This guide aims to juxtapose the anti-inflammatory characteristics of these two compounds based on available scientific data.
Mechanism of Action
The primary anti-inflammatory mechanism of naproxen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] By blocking this pathway, naproxen effectively reduces the production of these pro-inflammatory molecules.
In contrast, the precise mechanism of action for this compound is not as extensively characterized, particularly concerning its direct effect on COX enzymes. Current research indicates that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the production of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] This suggests that this compound may modulate inflammatory signaling pathways upstream of prostaglandin synthesis, potentially involving transcription factors like NF-κB.
Figure 1: Comparative Mechanisms of Action
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and naproxen from various anti-inflammatory and antinociceptive assays. It is important to note that direct comparative data for COX inhibition by this compound is not currently available in the literature.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Target | IC50 | Reference |
| This compound | LPS-stimulated Macrophages | TNF-α Production | 5.66 µM | [5][6] |
| IL-6 Production | 1.21 µM | [5][6] | ||
| Naproxen | Ovine COX-1 Inhibition | COX-1 Enzyme | 0.34 µM | [7] |
| Murine COX-2 Inhibition | COX-2 Enzyme | 0.18 µM | [7] | |
| Human Whole Blood Assay | COX-1 Activity | 35.48 µM (ex vivo) | [8] | |
| COX-2 Activity | 64.62 µM (ex vivo) | [8] |
Table 2: In Vivo Anti-Inflammatory and Antinociceptive Activity
| Compound | Assay | Species | ED50 | Reference |
| This compound | Acetic Acid-Induced Writhing | Mouse | 32.3 mg/kg | [5][6] |
| Formalin Test (Phase 1) | Mouse | 48.2 mg/kg | [5] | |
| Formalin Test (Phase 2) | Mouse | 28.9 mg/kg | [5] | |
| Naproxen | Acetic Acid-Induced Writhing | Mouse | 36.2 mg/kg | [5][6] |
Note: IC50 (half maximal inhibitory concentration) and ED50 (median effective dose) are measures of a drug's potency.
The data indicates that in the acetic acid-induced writhing test, a model of visceral pain, this compound demonstrates a potency comparable to that of naproxen.[5][6]
Experimental Protocols
In Vitro: LPS-Stimulated Macrophage Assay for Cytokine Production
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with bacterial lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Cell Seeding: Macrophages are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (this compound or naproxen) for a specified period.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group without LPS is also included.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The IC50 value is calculated, representing the concentration of the compound that inhibits cytokine production by 50%.
Figure 2: LPS-Stimulated Macrophage Assay Workflow
In Vivo: Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the anti-inflammatory activity of compounds in acute inflammation.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: Animals are divided into groups and administered the test compound (this compound or a reference drug like naproxen) or a vehicle control, typically via oral gavage.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
In Vivo: Acetic Acid-Induced Writhing Test
This assay is a model of visceral pain used to assess the antinociceptive (pain-relieving) effects of compounds.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the experimental environment.
-
Compound Administration: Animals are treated with the test compound (this compound or naproxen) or a vehicle control.
-
Induction of Writhing: After a specified pre-treatment time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group, and the ED50 is determined.
Summary and Future Directions
Naproxen is a potent, non-selective inhibitor of COX-1 and COX-2, a mechanism that is well-established and accounts for its anti-inflammatory, analgesic, and antipyretic effects. This compound, a natural diterpenoid, has demonstrated significant anti-inflammatory and antinociceptive properties. In a model of visceral pain, this compound's potency is comparable to that of naproxen.[5][6] However, its mechanism of action appears to differ, involving the inhibition of pro-inflammatory cytokine production rather than direct COX enzyme inhibition.
The lack of direct comparative studies on the COX inhibitory activity of this compound represents a significant knowledge gap. Future research should aim to:
-
Evaluate the in vitro effects of this compound on COX-1 and COX-2 enzyme activity to determine if it has any direct inhibitory effects.
-
Elucidate the specific signaling pathways modulated by this compound that lead to the inhibition of TNF-α and IL-6 production.
-
Conduct head-to-head preclinical studies comparing the efficacy and safety profiles of this compound and naproxen in various models of inflammation and pain.
This comparative guide highlights that while both this compound and naproxen are effective anti-inflammatory agents, they likely operate through distinct molecular mechanisms. This distinction may have implications for their therapeutic applications and side-effect profiles, warranting further investigation into the potential of this compound as a novel anti-inflammatory drug candidate.
Figure 3: Divergent Intervention Points in the Inflammatory Cascade
References
- 1. Macrophage Inflammatory Assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. adooq.com [adooq.com]
Tilifodiolide and Indomethacin: A Comparative Analysis of Anti-inflammatory Effects
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic drugs offer valuable avenues for research and development. This guide provides a detailed comparative analysis of Tilifodiolide, a naturally occurring diterpenoid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Quantitative Comparison of Anti-inflammatory and Antinociceptive Effects
The following table summarizes the key quantitative data from comparative in vitro and in vivo studies, providing a clear overview of the relative potency of this compound and indomethacin.
| Parameter | This compound | Indomethacin | Reference Compound | Assay |
| In Vitro Anti-inflammatory Activity | ||||
| TNF-α Inhibition (IC50) | 5.66 µM | - | - | LPS-stimulated murine macrophages[1] |
| IL-6 Inhibition (IC50) | 1.21 µM | - | - | LPS-stimulated murine macrophages[1] |
| In Vivo Anti-inflammatory Activity | ||||
| Carrageenan-induced Paw Edema | 200 mg/kg (similar activity to indomethacin) | 10 mg/kg | - | Rat model[1] |
| In Vivo Antinociceptive Activity | ||||
| Acetic Acid-induced Writhing (ED50) | 32.3 mg/kg | - | Naproxen (ED50 = 36.2 mg/kg) | Mouse model[1] |
| Formalin Test - Phase 1 (ED50) | 48.2 mg/kg | - | - | Mouse model[1] |
| Formalin Test - Phase 2 (ED50) | 28.9 mg/kg | - | - | Mouse model[1] |
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and indomethacin are rooted in distinct molecular mechanisms. Indomethacin, a classic NSAID, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3]
This compound, on the other hand, appears to exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways. While direct studies on this compound's effect on the Nuclear Factor-kappa B (NF-κB) pathway are emerging, its demonstrated ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) strongly suggests an upstream regulatory role.[1] Many natural compounds with anti-inflammatory properties are known to target the NF-κB signaling cascade. The activation of NF-κB is a critical step in the transcriptional regulation of a host of pro-inflammatory genes, including those for TNF-α and IL-6.
Interestingly, the effect of indomethacin on cytokine production is more complex. Some studies have shown that indomethacin can, under certain conditions, actually increase the production of TNF-α and IL-6.[4] This suggests that while its primary mechanism is COX inhibition, it can have secondary, sometimes paradoxical, effects on other inflammatory pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo and in vitro experiments used to compare the anti-inflammatory effects of this compound and indomethacin.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
1. Animal Preparation:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.
-
They are fasted for 12 hours before the experiment, with water still available.
2. Grouping and Dosing:
-
Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control group (e.g., saline or a suitable vehicle).
-
Positive control group (e.g., indomethacin, 10 mg/kg).
-
Test groups receiving various doses of this compound (e.g., 50, 100, 200 mg/kg).
-
-
The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
3. Induction of Edema:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection using a plethysmometer.
-
The degree of paw swelling is calculated as the difference in paw volume before and after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro: Inhibition of Cytokine Production in LPS-Stimulated Macrophages
This assay evaluates the effect of compounds on the production of pro-inflammatory cytokines in a cellular model of inflammation.
1. Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) is used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound (0.1-200 µM) or a vehicle control.
-
The cells are pre-incubated with the compounds for 1-2 hours.
3. LPS Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
The cells are incubated for 24-48 hours.
4. Cytokine Measurement:
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve.
-
The half-maximal inhibitory concentration (IC50) for each compound is calculated.
References
- 1. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of indomethacin on IL-1beta, IL-6 and TNFalpha production by mononuclear cells of preterm newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Differential sensitivity of in vivo TNF and IL-6 production to modulation by anti-inflammatory drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Tilifodiolide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tilifodiolide with other known NF-κB inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows.
This compound, a diterpenoid isolated from Salvia tiliifolia, has demonstrated notable anti-inflammatory and antinociceptive properties.[1][2] Its mechanism of action is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide delves into the experimental validation of this compound's mechanism and compares its performance with established NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
The efficacy of this compound as an anti-inflammatory agent can be contextualized by comparing its activity against well-characterized inhibitors of the NF-κB pathway. While direct comparative studies are limited, the available data on this compound's inhibition of downstream inflammatory mediators provides a basis for evaluation.
| Compound | Target in NF-κB Pathway | IC50 (NF-κB Reporter Assay) | Other Reported IC50 Values |
| This compound | Proposed: Upstream of IκBα degradation | Not Reported | TNF-α production: 5.66 µM[1][2]IL-6 production: 1.21 µM[1][2] |
| Parthenolide | IKKβ, p65 subunit | ~5 µM | HDAC1 inhibition |
| BAY 11-7082 | IκBα phosphorylation (irreversible) | 5-10 µM | USP7 and USP21 inhibition |
| MG132 | 26S Proteasome (inhibits IκBα degradation) | ~0.3 µM | Calpain inhibition |
Validating the Mechanism of Action: Key Experiments and Protocols
The following experimental protocols are fundamental for validating the inhibitory effect of a compound on the canonical NF-κB signaling pathway.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and is a primary method for determining the inhibitory potency of a compound.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable reporter cell line (e.g., HEK293T, RAW 264.7) containing a luciferase reporter gene under the control of NF-κB response elements.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with a range of concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation with a suitable stimulus (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Western Blot for IκBα Phosphorylation and Degradation
This experiment directly assesses whether a compound inhibits the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., macrophages, epithelial cells) in 6-well plates.
-
Pre-treat cells with the test compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a time course (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
-
Detection and Analysis:
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit, providing direct evidence of the inhibition of its translocation to the nucleus.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against the p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for validating an NF-κB inhibitor.
Caption: Canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.
Caption: Experimental workflow for validating the NF-κB inhibitory mechanism of a compound.
Conclusion
The available evidence strongly suggests that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Its ability to significantly reduce the production of key pro-inflammatory cytokines, TNF-α and IL-6, at low micromolar concentrations highlights its potential as a potent anti-inflammatory agent.[1][2] While direct experimental data on its interaction with the core components of the NF-κB machinery, such as IκBα phosphorylation and p65 nuclear translocation, is still emerging, studies on other diterpenoids from the Salvia genus support this proposed mechanism.[3][4] Further research employing the detailed experimental protocols outlined in this guide is warranted to fully elucidate the precise molecular targets of this compound within the NF-κB cascade and to firmly establish its comparative efficacy against other NF-κB inhibitors. Such studies will be crucial for its continued development as a potential therapeutic agent for inflammatory diseases.
References
- 1. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tilifodiolide Analogs: A Comparative Guide for Researchers
A comprehensive review of the current scientific literature reveals a notable absence of studies dedicated to the synthesis and structure-activity relationship (SAR) of Tilifodiolide analogs. While the parent compound, this compound, a clerodane diterpene isolated from Salvia tiliifolia, has demonstrated promising anti-inflammatory and antinociceptive properties, research into how structural modifications of this molecule affect its biological activity is yet to be published. This guide, therefore, aims to provide a detailed overview of the known biological activities of this compound, the experimental methods employed in its characterization, and a broader discussion on the SAR of clerodane diterpenes to inform future research in this area.
Biological Activity of this compound
This compound has been shown to exert significant anti-inflammatory effects, primarily through the inhibition of key pro-inflammatory cytokines. The following table summarizes the reported in vitro activity of this compound.
| Biological Target | Assay System | Readout | IC50 Value | Reference |
| Tumor Necrosis Factor-α (TNF-α) | Lipopolysaccharide (LPS)-stimulated murine macrophages | TNF-α production | 5.66 µM | [1] |
| Interleukin-6 (IL-6) | Lipopolysaccharide (LPS)-stimulated murine macrophages | IL-6 production | 1.21 µM | [1] |
Mechanism of Action: Inhibition of Pro-Inflammatory Cytokines
The anti-inflammatory activity of this compound is attributed to its ability to suppress the production of TNF-α and IL-6.[1] These cytokines are central mediators of the inflammatory response, and their inhibition is a key therapeutic strategy for a range of inflammatory diseases. The likely mechanism of action involves the modulation of intracellular signaling pathways that regulate the expression of these cytokines, such as the Nuclear Factor-kappa B (NF-κB) pathway. Many natural products, including other clerodane diterpenes, are known to target this pathway.[2][3][4][5]
Below is a diagram illustrating the general NF-κB signaling pathway, a probable target for this compound's anti-inflammatory action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.
In Vitro Anti-Inflammatory Assay
Cell Culture and Treatment: Murine macrophage cell line (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (or vehicle control) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Measurement of TNF-α and IL-6: After 24 hours of LPS stimulation, the cell culture supernatants are collected and centrifuged to remove cellular debris. The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader. The concentration of cytokines is determined from a standard curve generated with recombinant TNF-α and IL-6. The IC₅₀ values are calculated from the dose-response curves.
Structure-Activity Relationship of Clerodane Diterpenes: A General Overview
While specific SAR studies on this compound analogs are lacking, research on other clerodane diterpenes has provided some general insights into the structural features important for their biological activities, including anti-inflammatory and antifeedant effects.[3][6][7][8]
-
The Furan Ring: The presence of a furan ring in the side chain is often crucial for the biological activity of clerodane diterpenes.[6] Modifications to this ring system can significantly impact potency.
-
The Decalin Core: The stereochemistry and functionalization of the decalin ring system are important determinants of activity. The presence and orientation of epoxide, hydroxyl, and carbonyl groups can influence the molecule's interaction with its biological targets.
-
α,β-Unsaturated Carbonyl Groups: An α,β-unsaturated carbonyl moiety or a spiro-epoxide group is often considered a key pharmacophore for the antifeedant activity of clerodanes.[6] These reactive groups can potentially engage in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins.
Future Directions
The potent anti-inflammatory activity of this compound makes it an attractive lead compound for the development of novel therapeutic agents. Future research should focus on the following areas:
-
Total Synthesis: The development of a total synthesis route for this compound would provide a platform for the systematic synthesis of analogs.
-
Analog Synthesis and SAR Studies: A library of this compound analogs should be synthesized with modifications at key positions, including the furan ring, the lactone, and the decalin core. These analogs should then be evaluated for their anti-inflammatory activity to establish a clear structure-activity relationship.
-
Target Identification and Mechanism of Action Studies: Further studies are needed to definitively identify the molecular target(s) of this compound and to fully elucidate its mechanism of action in inhibiting pro-inflammatory cytokine production.
References
- 1. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-antifeedant activity relationship of clerodane diterpenoids. Comparative study with withanolides and azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Efficacy Analysis of Tilifodiolide and Other Bioactive Salvia Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Tilifodiolide, a clerodane diterpenoid isolated from Salvia tiliifolia, with other notable diterpenoids from the Salvia genus. The comparative analysis is based on available preclinical data and is intended to inform research and drug development efforts in various therapeutic areas, including inflammation, pain, gastrointestinal disorders, and neurological conditions.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected Salvia diterpenoids across a range of pharmacological assays. This data facilitates a direct comparison of their potency and potential therapeutic utility.
Anti-inflammatory and Antinociceptive Activity
| Compound | Assay | Species | Efficacy Metric | Value | Reference |
| This compound | Inhibition of TNF-α production (LPS-stimulated macrophages) | Murine | IC50 | 5.66 µM | [1] |
| This compound | Inhibition of IL-6 production (LPS-stimulated macrophages) | Murine | IC50 | 1.21 µM | [1] |
| This compound | Formalin test (Phase 1 - neurogenic pain) | Mice | ED50 | 48.2 mg/kg | [1] |
| This compound | Formalin test (Phase 2 - inflammatory pain) | Mice | ED50 | 28.9 mg/kg | [1] |
| This compound | Acetic acid-induced writhing test | Mice | ED50 | 32.3 mg/kg | [1] |
| 7-keto-neoclerodan-3,13-dien-18,19:15,16-diolide | Acetic acid-induced writhing test | Mice | ED50 | 4.15 mg/kg | [2][3] |
| Salvinorin A | Hot-water tail-withdrawal assay | Mice | ED50 | 2.1 mg/kg | [4] |
| 16-Ethynyl Salvinorin A | Warm water tail-withdrawal assay | Mice | ED50 | 1.54 mg/kg | [5] |
| 16-Bromo Salvinorin A | Warm water tail-withdrawal assay | Mice | ED50 | 2.06 mg/kg | [5] |
Anxiolytic and Antidepressant Activity
| Compound | Assay | Species | Efficacy Metric | Value | Reference |
| This compound | Cylinder exploratory test (Anxiolytic) | Not Specified | ED50 | 20 mg/kg | [6] |
| This compound | Tail suspension test (Antidepressant) | Not Specified | % reduction in immobility | 44% at 50 mg/kg | [6] |
| Salvinorin A | Tail suspension test (Antidepressant) | Mice | Effective Dose Range | 0.001 - 1 µg/kg | [7] |
| Salvia spinosa (Methanolic Extract) | Elevated plus-maze (Anxiolytic) | Mice | Effective Doses | 25, 50, 100 mg/kg (IP) | [8] |
| Salvia spinosa (Methanolic Extract) | Forced swim test & Tail suspension test (Antidepressant) | Mice | Effective Doses | 25, 50, 100 mg/kg (IP) | [8] |
| Salvia officinalis (Aqueous Extract) | Forced swimming test & Tail suspension test (Antidepressant) | Mice | Effective Doses | 250, 500, 1000 mg/kg (oral) | [9] |
Antidiarrheal and Vasorelaxant Activity
| Compound | Assay | Species | Efficacy Metric | Value | Reference |
| This compound | Castor oil-induced diarrhea | Not Specified | ED50 | 10.62 mg/kg | [6] |
| This compound | Vasorelaxant effect (aortic rings) | Rat | EC50 | 48 µM | [6] |
| 19-deoxyicetexone | Castor oil-induced diarrhea | Rodent | Effective Dose | 25 mg/kg (significant reduction) | [10] |
| Salvia connivens (Methanol Extract) | Castor oil-induced diarrhea | Mice | % Inhibition | 100% at 200 mg/kg | [11] |
| Salvia officinalis (Crude Extract) | Castor oil-induced diarrhea | Mice | Effective Doses | 100 and 300 mg/kg | [12] |
| Salvia hispanica (Methanolic Extract) | Vasorelaxant effect (aortic rings) | Not Specified | EC50 | 124 µg/mL | [13] |
| Salvinorin A | Pial artery dilation | Piglet | - | Potent dilation | [14] |
Experimental Protocols
Detailed methodologies for key in vivo assays are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema
This model is a standard for evaluating acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Test Compound Administration: The test compound (e.g., this compound) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the induction of inflammation. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after injection (Vt).
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between Vt and V₀. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Castor Oil-Induced Diarrhea
This model is widely used to screen for antidiarrheal activity.
Protocol:
-
Animal Model: Swiss albino mice (20-30 g) of either sex are commonly used.
-
Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Mice are divided into control and experimental groups.
-
Test Compound Administration: The test substance (e.g., this compound), vehicle, or a standard antidiarrheal drug (e.g., loperamide) is administered orally.
-
Induction of Diarrhea: One hour after treatment, each animal is administered 0.5 mL of castor oil orally.
-
Observation: The animals are then placed in individual cages with blotting paper lining the bottom. The onset of diarrhea, the total number of fecal outputs (both formed and unformed), and the weight of wet feces are recorded over a period of 4-6 hours.
-
Evaluation of Antidiarrheal Activity: The percentage inhibition of defecation is calculated as: % Inhibition = [ (Mean number of feces in control - Mean number of feces in test group) / Mean number of feces in control ] * 100
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and other Salvia diterpenoids are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways involved.
References
- 1. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antinociceptive and anxiolytic-like effects of a neo-clerodane diterpene from Salvia semiatrata aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Potential anxiolytic- and antidepressant-like effects of salvinorin A, the main active ingredient of Salvia divinorum, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Salvia officinalis and Lippia triphylla: Chemical characterization and evaluation of antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidiarrheal activity of 19-deoxyicetexone isolated from Salvia ballotiflora Benth in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Salvinorin A Produces Cerebrovasodilation through Activation of Nitric Oxide Synthase, κ Receptor, and Adenosine Triphosphate–sensitive Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Tilifodiolide's bioactivity in different cell lines
This guide provides a detailed comparison of the bioactivity of Tilifodiolide with other relevant compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
This compound, a clerodane diterpene isolated from Salvia tiliifolia, has demonstrated notable anti-inflammatory properties. This document summarizes its effects on various cell lines and compares its performance with alternative compounds, offering insights into its potential therapeutic applications.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the bioactivity of this compound and comparator compounds. Table 1 focuses on the anti-inflammatory effects, while Table 2 provides data on cytotoxic activity against various cancer cell lines.
Table 1: Anti-inflammatory Activity of this compound and Comparator
| Compound | Cell Line | Bioactivity | IC₅₀ (µM) |
| This compound | Murine Macrophages | TNF-α Inhibition | 5.66[1] |
| IL-6 Inhibition | 1.21[1] | ||
| Indomethacin | Murine Macrophages | Nitric Oxide Production Inhibition | ~140-500[2] |
Table 2: Cytotoxic Activity of a Related Clerodane Diterpene (Parthenolide) in Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Parthenolide | A549 | Lung Carcinoma | 4.3[3] |
| TE671 | Medulloblastoma | 6.5[3] | |
| HT-29 | Colon Adenocarcinoma | 7.0[3] | |
| SiHa | Cervical Cancer | 8.42[4] | |
| MCF-7 | Breast Cancer | 9.54[4] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07[5] | |
| H1650 | Non-small Cell Lung Cancer | 9.88[5] | |
| H1299 | Non-small Cell Lung Cancer | 12.37[5] | |
| PC-9 | Non-small Cell Lung Cancer | 15.36[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Culture and Treatment
-
Macrophage Culture: Murine macrophages (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cancer Cell Line Culture: Human cancer cell lines are maintained in their respective recommended media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Stock solutions of this compound, Parthenolide, and Indomethacin are prepared in DMSO. For experiments, cells are seeded in appropriate plates and, after adherence, treated with various concentrations of the compounds or vehicle (DMSO) for the specified duration.
2. Anti-inflammatory Activity Assays
-
LPS Stimulation: To induce an inflammatory response in macrophages, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
TNF-α and IL-6 Measurement (ELISA):
-
After treatment with this compound and stimulation with LPS for 24-48 hours, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader. A standard curve is generated to determine the cytokine concentrations in the samples.
-
3. Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compound for 24-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
After incubation in the dark for 15 minutes at room temperature, the cells are analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathway affected by this compound and a typical experimental workflow for assessing its bioactivity.
Caption: this compound's anti-inflammatory mechanism.
Caption: Experimental workflow for bioactivity assessment.
Caption: Logic for comparative analysis.
References
- 1. Indomethacin stimulation of macrophage cytostasis against MOPC-315 tumor cells is inhibited by both prostaglandin E2 and nordihydroguaiaretic acid, a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Tilifodiolide's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of Tilifodiolide with alternative compounds, supported by experimental data. The focus is on its anti-inflammatory and antinociceptive properties, with an exploration of its likely mechanism of action through the NF-κB signaling pathway.
Introduction to this compound
This compound is a naturally occurring diterpenoid isolated from plants of the Salvia genus. It has demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, antinociceptive, antidiarrheal, and vasorelaxant effects.[1][2] Its therapeutic potential primarily stems from its ability to modulate inflammatory pathways, making it a person of interest for the development of novel treatments for inflammatory disorders and pain.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
While direct in vivo evidence comprehensively detailing the entire NF-κB signaling cascade modulation by this compound is still emerging, in vitro studies have shown its potent anti-inflammatory effects. This compound has been observed to inhibit the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1] Since the genes encoding these cytokines are downstream targets of the NF-κB transcription factor, it is strongly suggested that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
In Vivo Validation Data
This compound has been evaluated in several well-established animal models of inflammation and nociception. The following tables summarize the key quantitative data from these studies, comparing its performance with standard drugs and other known NF-κB inhibitors.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation.
| Compound | Dose | Route | Animal Model | Paw Edema Inhibition (%) | Reference |
| This compound | 200 mg/kg | p.o. | Mouse | Similar to Indomethacin | [1] |
| Indomethacin (Standard) | 10 mg/kg | p.o. | Mouse | - | [1] |
| Curcumin | 25-100 mg/kg | p.o. | Rat | 30.43 - 34.88 | [3][4][5] |
| Curcumin | 200-400 mg/kg | p.o. | Rat | 53.85 - 58.97 | [3][4][5] |
| Curcumin Nanoemulsion | 20 mg/kg | i.v. | Rat | 33 | [6] |
| Curcumin Nanoemulsion | 40 mg/kg | i.v. | Rat | 56 | [6] |
Antinociceptive Activity: Formalin Test
This model distinguishes between nociceptive (Phase 1) and inflammatory (Phase 2) pain.
| Compound | Dose | Route | Animal Model | ED₅₀ (mg/kg) - Phase 1 | ED₅₀ (mg/kg) - Phase 2 | Reference |
| This compound | - | - | Mouse | 48.2 | 28.9 | [1] |
| Curcumin | 62.5-500 µg | i.t. | Rat | - | 511.4 µg (0.51 mg) | [2][7][8][9] |
| Morphine (Standard) | - | s.c. | Mouse | 2.45 | 3.52 | [10] |
Antinociceptive Activity: Acetic Acid-Induced Writhing Test
This model assesses visceral pain.
| Compound | Dose | Route | Animal Model | ED₅₀ (mg/kg) / Inhibition (%) | Reference |
| This compound | - | - | Mouse | 32.3 | [1] |
| Naproxen (Standard) | - | - | Mouse | 36.2 | [1] |
| Curcumin | 10 mg/kg | i.p. | Mouse | 23% | [1] |
| Curcumin | 20 mg/kg | i.p. | Mouse | 26% | [1] |
| Curcumin | 40 mg/kg | i.p. | Mouse | 39% | [1] |
| Curcumin | 20, 40 mg/kg | p.o. | Rat | Significant increase in latency and decrease in writhes | [11][12] |
Comparison with Alternative NF-κB Inhibitors
Several other natural and synthetic compounds are known to inhibit the NF-κB pathway and have been validated in vivo.
| Compound | Mechanism of Action | Key In Vivo Findings | Reference |
| Parthenolide | Sesquiterpene lactone, inhibits IKK | Ameliorates endotoxic shock, reduces inflammation in cystic fibrosis models. | [12][13][14][15][16] |
| BAY 11-7082 | Synthetic small molecule, inhibits IκB-α phosphorylation | Reduces fibroid growth, prevents acidic bile-induced oncogenic phenotypes. | [4] |
| Curcumin | Polyphenol from turmeric, inhibits multiple targets in the NF-κB pathway | Anti-inflammatory, antinociceptive, and anticancer effects in various models. | [17][18][19][20][21] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema
-
Objective: To assess the anti-inflammatory activity of a test compound.
-
Animals: Typically mice or rats.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific absorption time (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Formalin Test
-
Objective: To evaluate the antinociceptive effects on both neurogenic and inflammatory pain.
-
Animals: Typically mice or rats.
-
Procedure:
-
Animals are placed in an observation chamber for acclimatization.
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the dorsal surface of one hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
The test compound is administered prior to the formalin injection, and the reduction in licking/biting time is compared to a control group.
-
Acetic Acid-Induced Writhing Test
-
Objective: To screen for analgesic activity against visceral pain.
-
Animals: Typically mice.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
The animals are then placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for in vivo validation of a therapeutic compound and the logical relationship between the experimental models and the targeted therapeutic effect.
Conclusion
The in vivo data strongly support the therapeutic potential of this compound as an anti-inflammatory and antinociceptive agent. Its efficacy is comparable to that of established drugs like indomethacin and naproxen in relevant animal models. The likely mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Further in-depth mechanistic studies and toxicological evaluations are warranted to advance this compound towards clinical development. This guide provides a foundational comparison to aid researchers in contextualizing its performance against other NF-κB inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic Effects of Intrathecal Curcumin in the Rat Formalin Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS | Semantic Scholar [semanticscholar.org]
- 4. thaiscience.info [thaiscience.info]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Nanoemulsion curcumin injection showed significant anti-inflammatory activities on carrageenan-induced paw edema in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic effects of intrathecal curcumin in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. The effect of curcumin (active substance of turmeric) on the acetic acid-induced visceral nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. The Role of IKKβ in Venezuelan Equine Encephalitis Virus Infection | PLOS One [journals.plos.org]
- 19. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 20. How advanced models are shaping the future of radiopharmaceuticals | Drug Discovery News [drugdiscoverynews.com]
- 21. academicjournals.org [academicjournals.org]
A Comparative Analysis of Tilifodiolide and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally derived compound Tilifodiolide and established synthetic anti-inflammatory drugs. The following sections detail their mechanisms of action, present comparative efficacy data from in vitro and in vivo studies, and provide detailed experimental protocols for key assays. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Standard treatments primarily include nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects with long-term use.[1] This has spurred the search for novel anti-inflammatory agents with improved safety profiles. This compound, a diterpenoid isolated from Salvia tiliifolia, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation.[2] This guide compares the performance of this compound with that of common synthetic anti-inflammatory drugs, focusing on their distinct mechanisms of action and efficacy in preclinical models.
Mechanisms of Action
The anti-inflammatory effects of this compound and synthetic drugs stem from their modulation of different signaling pathways.
This compound: The precise mechanism of this compound is still under full investigation, but evidence suggests it does not follow the cyclooxygenase (COX) inhibitory pathway of traditional NSAIDs. Instead, its potent inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) points towards a mechanism centered on the regulation of inflammatory gene transcription.[2] Many natural anti-inflammatory compounds exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a critical regulator of the expression of numerous pro-inflammatory genes.[5][6] It is plausible that this compound's mechanism involves the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of inflammatory mediators.
Synthetic Anti-inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8][9][10] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[7][8] COX-2 is inducible and is upregulated during inflammation, leading to the production of prostaglandins that mediate pain and swelling.[7][8] Non-selective NSAIDs like ibuprofen and diclofenac inhibit both isoforms, which accounts for their therapeutic effects and also their gastrointestinal side effects.[10][11] Selective COX-2 inhibitors (coxibs) were developed to minimize these side effects.[8]
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the anti-inflammatory efficacy of this compound with common synthetic NSAIDs.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target | IC₅₀ (µM) | Source |
| This compound | LPS-stimulated murine macrophages | TNF-α Production | 5.66 | [2] |
| IL-6 Production | 1.21 | [2] | ||
| Indomethacin | IL-1α-induced human synovial cells | PGE₂ Release | 0.0055 | [12] |
| Diclofenac | IL-1α-induced human synovial cells | PGE₂ Release | 0.0016 | [12] |
| Ibuprofen | Human peripheral monocytes | COX-1 | 12 | [13] |
| COX-2 | 80 | [13] |
Note: Direct comparative IC₅₀ values for this compound on COX enzymes are not available in the reviewed literature, suggesting a different primary mechanism of action.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rodents)
| Compound | Dose (mg/kg) | Animal Model | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Source |
| This compound | 200 | Mouse | Similar to Indomethacin (10 mg/kg) | Not Specified | [2] |
| Indomethacin | 10 | Rat | ~72 | Not Specified | [10] |
| Diclofenac | 5 | Rat | 56.17 ± 3.89 | 2 | [14][15] |
| 20 | Rat | 71.82 ± 6.53 | 3 | [14][15] | |
| Ibuprofen | 100 | Mouse | 82 | Not Specified | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
4.1. In Vitro: LPS-Stimulated Macrophage Cytokine Release Assay
This assay is used to evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound or synthetic drugs) or vehicle control. Pre-incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ values for each compound based on the dose-response curves.
4.2. In Vivo: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., Indomethacin 10 mg/kg or Diclofenac 20 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
4.3. Mechanistic Study: Western Blot for NF-κB Pathway Analysis
This protocol details the analysis of key proteins in the NF-κB signaling pathway to elucidate the mechanism of action of an anti-inflammatory compound.
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and treat with the test compound for a specified period before stimulating with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes).
-
Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the cells using a commercial kit or standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls.
-
Conclusion
This compound demonstrates significant anti-inflammatory activity both in vitro and in vivo. Its potent inhibition of key pro-inflammatory cytokines, TNF-α and IL-6, at low micromolar concentrations, and its efficacy in the carrageenan-induced paw edema model, comparable to that of indomethacin, highlight its potential as a therapeutic agent.[2] A key differentiating factor from traditional NSAIDs is its likely mechanism of action, which appears to be independent of COX inhibition and may involve the modulation of the NF-κB signaling pathway. This distinct mechanism could translate to a more favorable safety profile, particularly concerning gastrointestinal side effects commonly associated with NSAIDs.
Further research is warranted to fully elucidate the molecular targets of this compound, including definitive studies on its effects on the NF-κB pathway and a comprehensive assessment of its COX-1/COX-2 inhibitory activity. Comparative studies with a broader range of synthetic anti-inflammatory drugs in various preclinical models of inflammation will be crucial in further defining its therapeutic potential and positioning it as a viable alternative in the management of inflammatory diseases.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of tumor necrosis factor, interleukin-6 and prostaglandin E2 by LPS-stimulated rat bone marrow macrophages after thermal injury: effect of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Tilifodiolide's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tilifodiolide, a clerodane diterpene isolated from Salvia tiliifolia, has demonstrated a range of biological activities, including anti-inflammatory, antinociceptive, and vasorelaxant effects. This guide provides a comparative assessment of the current understanding of this compound's molecular targets, contrasting it with other compounds where specificity data is available. The information is presented to aid in evaluating its potential as a therapeutic agent and to guide future research.
Summary of Biological Activity and Potential Molecular Targets
This compound has been shown to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophages.[1][2] This activity suggests a potential interaction with inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are downstream of TNF-α and IL-6 signaling, respectively.
Furthermore, the antinociceptive effects of this compound were found to be reversed by naloxone, a non-selective opioid receptor antagonist.[1] This finding strongly indicates an interaction with the opioid system.
While direct binding studies on this compound are limited, the broader class of clerodane diterpenes offers clues to its potential molecular targets. For instance, other clerodane diterpenes have been identified as inhibitors of STAT3, a key transcription factor in the JAK/STAT pathway.
Quantitative Data on this compound's Biological Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Biological Effect | Assay System | IC50 / ED50 | Reference |
| TNF-α Inhibition | LPS-stimulated murine macrophages | 5.66 µM | [1] |
| IL-6 Inhibition | LPS-stimulated murine macrophages | 1.21 µM | [1] |
| Antinociception (Phase 1) | Formalin test in mice | 48.2 mg/kg | [1] |
| Antinociception (Phase 2) | Formalin test in mice | 28.9 mg/kg | [1] |
| Antinociception | Acetic acid-induced writhing in mice | 32.3 mg/kg | [1] |
Comparison with Alternative STAT3 and NF-κB Inhibitors
To provide context for this compound's potential as a pathway inhibitor, the following table compares its activity with that of other known inhibitors of the STAT3 and NF-κB pathways. It is important to note that the direct inhibitory activity of this compound on these pathways has not yet been quantified.
| Compound | Target Pathway | Mechanism of Action | Reported IC50/Ki | Specificity Notes |
| This compound | Potentially NF-κB, JAK/STAT, Opioid | Inhibition of TNF-α and IL-6 production; naloxone-reversible antinociception. | TNF-α: 5.66 µM, IL-6: 1.21 µM | Direct targets and broader specificity are not yet determined. |
| Stattic | STAT3 | Inhibits STAT3 dimerization and activation. | ~5 µM (in vitro) | Shows selectivity for STAT3 over other STAT family members. |
| BAY 11-7082 | NF-κB | Irreversibly inhibits IκB-α phosphorylation. | ~10 µM (in vitro) | Can have off-target effects at higher concentrations. |
| Crispene E | STAT3 | A cis-clerodane diterpene that inhibits STAT3 dimerization. | Not specified | Demonstrates the potential for this class of molecules to target STAT3. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Control groups include cells treated with vehicle (e.g., DMSO) and LPS alone, and cells with vehicle alone.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Quantification: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
In Vivo Antinociceptive Activity Assay (Acetic Acid-Induced Writhing Test)
Objective: To evaluate the analgesic effect of this compound in a model of visceral pain.
Animal Model: Male Swiss albino mice.
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Mice are randomly divided into groups. The control group receives the vehicle, the positive control group receives a standard analgesic (e.g., acetylsalicylic acid), and the test groups receive different doses of this compound administered intraperitoneally (i.p.).
-
Induction of Nociception: After a set period (e.g., 30 minutes) following drug administration, each mouse is injected i.p. with a 0.6% solution of acetic acid.
-
Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of antinociceptive activity is calculated for each group compared to the vehicle-treated control group. The ED50 value is determined from the dose-response curve.
Naloxone Reversal Assay
Objective: To determine the involvement of opioid receptors in the antinociceptive effect of this compound.
Methodology:
-
Antagonist Pre-treatment: A separate group of mice is pre-treated with naloxone (a non-selective opioid antagonist) i.p. at a specific time (e.g., 15 minutes) before the administration of this compound.
-
Procedure: The acetic acid-induced writhing test is then performed as described above.
-
Data Analysis: The number of writhes in the naloxone plus this compound group is compared to the group that received this compound alone. A significant reversal of the antinociceptive effect by naloxone indicates the involvement of opioid receptors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the workflow for assessing its anti-inflammatory activity.
Caption: Potential signaling pathways modulated by this compound.
Caption: Workflow for in vitro anti-inflammatory activity assay.
Conclusion and Future Directions
The available evidence suggests that this compound exerts its anti-inflammatory and antinociceptive effects through the modulation of key inflammatory pathways and interaction with the opioid system. Its ability to inhibit TNF-α and IL-6 production at micromolar concentrations is promising. However, a significant knowledge gap remains regarding the direct molecular targets of this compound and its specificity.
To fully assess the therapeutic potential of this compound, future research should focus on:
-
Direct Binding Assays: Performing binding studies (e.g., surface plasmon resonance, isothermal titration calorimetry) to identify and quantify the affinity of this compound for specific proteins within the NF-κB, JAK/STAT, and opioid signaling pathways.
-
Target Identification Studies: Employing unbiased approaches such as cellular thermal shift assays (CETSA) and proteome-wide analyses to identify the full spectrum of this compound's molecular targets and potential off-targets.
-
Kinase Profiling: Conducting comprehensive kinase profiling to determine if this compound directly inhibits any kinases involved in inflammatory signaling.
-
Specificity Profiling: Comparing the inhibitory profile of this compound against a panel of related receptors and enzymes to establish its selectivity.
A thorough understanding of this compound's molecular interactions is crucial for its development as a specific and safe therapeutic agent. The data and protocols presented in this guide provide a foundation for these future investigations.
References
A Head-to-Head Comparison of Tilifodiolide and Other Bioactive Clerodane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tilifodiolide, a naturally occurring clerodane diterpene, and other notable members of this class with significant anti-inflammatory properties. While direct synthetic derivatives of this compound are not extensively documented in publicly available literature, this comparison with structurally related, bioactive clerodane diterpenes offers valuable insights into their relative potency and potential mechanisms of action. The data presented is intended to support further research and drug development efforts in the field of anti-inflammatory therapeutics.
Comparative Analysis of Anti-Inflammatory Activity
This compound, isolated from Salvia tiliifolia, has demonstrated potent anti-inflammatory and antinociceptive effects.[1][2] Its biological activity is comparable to and, in some aspects, surpasses that of other well-characterized clerodane diterpenes. The following tables summarize the available quantitative data to facilitate a clear comparison.
Table 1: In Vitro Anti-Inflammatory Activity of Clerodane Diterpenes
| Compound | Target | Assay System | IC50 (µM) | Source |
| This compound | TNF-α Production | LPS-stimulated murine macrophages | 5.66 | [1][2] |
| This compound | IL-6 Production | LPS-stimulated murine macrophages | 1.21 | [1][2] |
| Tinosporol C | NF-κB Inhibition | 6.32 | [3] | |
| Marrubiagenin-methylester | NF-κB Inhibition | 25.20 | [3] | |
| Tinopanoid C | Nitric Oxide Production | LPS-stimulated BV-2 cells | 24.1 | [3] |
| Tinopanoid D | Nitric Oxide Production | LPS-stimulated BV-2 cells | 41.1 | [3] |
Table 2: In Vivo Anti-Inflammatory and Antinociceptive Activity
| Compound | Model | Endpoint | ED50 (mg/kg) | Comparison | Source |
| This compound | Carrageenan-induced paw edema | Anti-inflammatory | 200 | Similar to 10 mg/kg indomethacin | [1][2] |
| This compound | Acetic acid-induced writhing | Antinociceptive | 32.3 | Similar potency to naproxen (ED50 = 36.2 mg/kg) | [1] |
| This compound | Formalin test (Phase 1) | Antinociceptive | 48.2 | - | [1] |
| This compound | Formalin test (Phase 2) | Antinociceptive | 28.9 | - | [1] |
Mechanism of Action: The Role of the NF-κB Signaling Pathway
The anti-inflammatory effects of many clerodane diterpenes, including likely this compound, are attributed to their ability to modulate key inflammatory signaling pathways.[2][3] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Terpenoids, as a class, are known inhibitors of NF-κB signaling.[2][4][5]
The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli such as Lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines the procedure for assessing the anti-inflammatory effects of test compounds on murine macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, etc.)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: RAW 264.7 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 2 hours.
-
LPS Stimulation: After pre-incubation, LPS is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Supernatant Collection: The culture supernatant is carefully collected from each well.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control. IC50 values are determined by non-linear regression analysis of the dose-response curves.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model assesses the acute anti-inflammatory activity of a test compound.[3][6][7][8]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds (this compound, etc.)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Animals are divided into groups (n=6-8 per group): a control group, a positive control group, and groups for different doses of the test compound. The test compounds and the positive control are administered orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection (Vt).
-
Data Analysis: The increase in paw volume (edema) is calculated as Vt - V0. The percentage of inhibition of edema for each group is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 The ED50 value can be determined from the dose-response curve.
Conclusion and Future Directions
This compound exhibits significant anti-inflammatory and antinociceptive properties, with in vitro and in vivo activities comparable to established anti-inflammatory drugs. Its mechanism of action likely involves the inhibition of the NF-κB signaling pathway, a common target for many anti-inflammatory compounds.
The lack of extensive research on synthetic derivatives of this compound presents a clear opportunity for future investigation. Structure-activity relationship (SAR) studies, guided by the known biological activity of this compound and other clerodane diterpenes, could lead to the development of novel, more potent, and selective anti-inflammatory agents. Further elucidation of the precise molecular targets of this compound within the NF-κB pathway will be crucial for the rational design of such derivatives. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Clerodane Diterpenoids from the Leaves of Casearia coriacea Vent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Tilifodiolide: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of Tilifodiolide, a diterpenoid lactone utilized in research and drug development for its anti-inflammatory properties. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact. Closed-toe shoes are also mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste at the point of generation are critical to prevent hazardous reactions and ensure compliant disposal.[1]
-
Waste Classification: In the absence of a specific SDS, this compound and any materials contaminated with it should be treated as hazardous chemical waste .
-
Segregation: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless compatibility has been confirmed. It should be collected separately to await disposal by a licensed waste management service.
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.
1. Containerization:
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.
-
The container must be in good condition, free of cracks or residues from previous use.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name "this compound".[2][3]
2. Waste Collection:
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
If dealing with solid this compound, avoid generating dust.
-
For solutions containing this compound, pour the liquid carefully to prevent splashing.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion of vapors.[4]
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and absorbent pads, must also be disposed of as hazardous chemical waste.
-
Collect these contaminated materials in the same designated hazardous waste container as the this compound.
4. Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent in which this compound is soluble.
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[2][3]
-
After triple-rinsing and allowing it to air dry, deface the original label, and the container may then be disposed of as non-hazardous waste, in accordance with institutional guidelines.[3]
5. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
IV. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Alert others in the vicinity and evacuate the immediate area if necessary. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Section I.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean Up: Collect the absorbed or swept material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent. All materials used for decontamination should also be disposed of as hazardous waste.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₆O₅ |
| Molecular Weight | 336.34 g/mol |
| Appearance | Solid (assumed) |
| CAS Number | 126724-95-6 |
| Chemical Class | Diterpenoid, Lactone |
Mandatory Visualization
Caption: Workflow for the Proper Disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tilifodiolide
Disclaimer: No specific Safety Data Sheet (SDS) for Tilifodiolide was located. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting and should be supplemented by a substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Ensure gloves are of an appropriate thickness and are inspected for defects before each use. Discard immediately if contaminated.[1][2] |
| Eyes | Safety goggles or face shield | Use tightly fitting safety goggles that protect against chemical splashes.[3] A face shield should be worn in situations with a higher risk of splashing.[3][4] |
| Body | Laboratory coat or chemical-resistant suit | A long-sleeved laboratory coat should be worn at a minimum.[5] For larger quantities or when there is a significant risk of splashes, a chemical-resistant suit is advised.[1][5] |
| Respiratory | Fume hood or respirator | All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a respirator with an appropriate cartridge should be used.[3][5] |
| Feet | Closed-toe shoes | Impervious, closed-toe shoes must be worn in the laboratory at all times.[1] |
Handling and Storage Procedures
Handling:
-
Engineering Controls: Use a chemical fume hood for all procedures that may generate dust or aerosols.[6]
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[6]
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. One supplier recommends storage at -20°C.[7]
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention immediately.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 2. chempoint.com [chempoint.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. youtube.com [youtube.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | (-)-Tilifodiolide [medchemleader.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
